molecular formula C119H212N46O26 B561602 TAT-Gap19

TAT-Gap19

Cat. No.: B561602
M. Wt: 2703.3 g/mol
InChI Key: ALNCFPIRTLVJPY-LJFAJSDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAT-Gap19 is a cell penetrant analog of a connexin 43 (Cx43) hemichannels selective blocker Gap19. This compound inhibits this compound in mice brain without affecting gap junction channels. This compound is a N-terminal transactivator of transcription (TAT) motif promotes membrane permeability and increases inhibitory effect of Gap19.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNCFPIRTLVJPY-LJFAJSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H212N46O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2703.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Function of TAT-Gap19: A Technical Guide to a Specific Connexin 43 Hemichannel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAT-Gap19 is a synthetic peptide that has emerged as a highly specific and potent tool for the investigation of connexin 43 (Cx43) hemichannel functions. Unlike many other gap junction modulators, this compound offers the unique advantage of selectively inhibiting Cx43 hemichannels without affecting the corresponding gap junction channels, thus enabling researchers to dissect the distinct physiological and pathological roles of these two channel types. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound.

Core Function and Mechanism of Action

This compound is a chimeric peptide composed of two key functional domains:

  • Gap19: A nonapeptide (KQIEIKKFK) derived from the cytoplasmic loop (CL) of Cx43. This sequence is crucial for the intramolecular interaction between the C-terminus (CT) and the CL of the Cx43 protein, a conformational change that is a prerequisite for hemichannel opening.[1] By mimicking this sequence, Gap19 competitively binds to the CT of Cx43, thereby preventing the CT-CL interaction and keeping the hemichannel in a closed state.[2][3]

  • TAT: A cell-penetrating peptide derived from the HIV-1 trans-activator of transcription protein. The TAT sequence (YGRKKRRQRRR) facilitates the translocation of Gap19 across the cell membrane, allowing it to reach its intracellular target on the Cx43 protein.[4] This modification significantly enhances the peptide's efficacy and enables its use in both in vitro and in vivo studies.[5]

The specificity of this compound for Cx43 hemichannels over gap junction channels is attributed to the different conformational states of these two channel types.[2] While the CT-CL interaction is necessary for hemichannel opening, it is believed to be involved in the closure of gap junction channels.[2][3] Therefore, by preventing this interaction, this compound selectively inhibits hemichannel activity.

Signaling Pathway of this compound Action

TAT_Gap19_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAT-Gap19_ext This compound TAT-Gap19_int This compound TAT-Gap19_ext->TAT-Gap19_int TAT-mediated Translocation Membrane Cx43_HC_Open Open Cx43 Hemichannel Cx43_HC_Closed Closed Cx43 Hemichannel Cx43_HC_Open->Cx43_HC_Closed Inhibition TAT-Gap19_int->Cx43_HC_Closed Promotes Closed State Cx43_CT Cx43 C-Terminus TAT-Gap19_int->Cx43_CT Binding Cx43_CL Cx43 Cytoplasmic Loop Cx43_CL->Cx43_HC_Open Required for Opening Cx43_CL->Cx43_CT Interaction (prevented by this compound)

Caption: Mechanism of this compound inhibition of Cx43 hemichannels.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and use of this compound from various studies.

ParameterValueCell Type/ModelReference
IC₅₀ ~7 µMNot specified[4][6]
Binding Affinity (Kd) ~2.5 µMNot specified[2][3]

Table 1: In Vitro Efficacy of this compound

ApplicationConcentrationEffectCell Type/ModelReference
Inhibition of Cx43 HCs100-200 µMSignificant inhibition of Cx43 HCs without affecting Panx1 channels.C6-Cx43 cells[1]
Inhibition of Panx1 channels500 µM~26% reduction in NPₒ.C6-Panx1 cells[1]
Reduction of ROS productionNot SpecifiedSignificantly reduced radiation-induced ROS.TICAE and TIME cells[7]
Reduction of cell deathNot SpecifiedReduced radiation-induced apoptosis.TICAE and TIME cells[7]
Inhibition of inflammatory responsesNot SpecifiedReduced radiation-induced inflammatory markers.TICAE and TIME cells[7]
Inhibition of unitary hemichannel currents400 µMInhibition of currents.HeLa-Cx43 cells[8]
Inhibition of unitary hemichannel currents100 µMInhibition of currents.Ventricular cardiomyocytes[8]

Table 2: Effective Concentrations of this compound in In Vitro Experiments

ApplicationDosageRoute of AdministrationEffectAnimal ModelReference
Brain Penetration55 mg/kgIntravenous (i.v.)Detectable peptide in brain parenchyma after 24h.Mice[2][3]
Reduction of Myocardial Infarct Size25 mg/kgIntravenous (i.v.)Significantly reduced infarct size.Not specified[8]
Alleviation of Liver FibrosisNot SpecifiedNot SpecifiedAlleviated liver fibrosis.Mice[9]
Anticonvulsant EffectsNot SpecifiedNot SpecifiedSuppressed pilocarpine-induced seizures.Rodents[10]

Table 3: In Vivo Applications and Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments used to characterize the function of this compound are provided below.

Dye Uptake Assay for Hemichannel Activity

This assay measures the influx of a fluorescent dye, such as ethidium bromide (EtBr) or Lucifer Yellow, through open hemichannels.

Methodology:

  • Cell Culture: Plate cells (e.g., astrocytes, HeLa cells expressing Cx43) on glass coverslips and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with a physiological saline solution (e.g., Hank's Balanced Salt Solution - HBSS). To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of the peptide for a specified time (e.g., 30 minutes).

  • Induction of Hemichannel Opening: To open Cx43 hemichannels, replace the normal saline with a low-calcium or calcium-free solution.

  • Dye Loading: Add the fluorescent dye (e.g., 5 µM ethidium bromide) to the low-calcium solution and incubate for a defined period (e.g., 5-10 minutes).

  • Wash and Imaging: Wash the cells with a calcium-containing solution to close the hemichannels and remove the extracellular dye.

  • Data Acquisition and Analysis: Acquire fluorescent images using a fluorescence microscope. Quantify the fluorescence intensity within individual cells. A reduction in fluorescence intensity in this compound-treated cells compared to control cells indicates inhibition of hemichannel-mediated dye uptake.

Experimental Workflow for Dye Uptake Assay

Dye_Uptake_Workflow Start Start Cell_Culture 1. Culture cells on coverslips Start->Cell_Culture Preincubation 2. Pre-incubate with this compound Cell_Culture->Preincubation Induction 3. Induce hemichannel opening (low Ca2+ solution) Preincubation->Induction Dye_Loading 4. Add fluorescent dye Induction->Dye_Loading Wash 5. Wash with Ca2+ containing solution Dye_Loading->Wash Imaging 6. Acquire fluorescent images Wash->Imaging Analysis 7. Quantify fluorescence intensity Imaging->Analysis End End Analysis->End

Caption: Workflow for assessing hemichannel activity using a dye uptake assay.

ATP Release Assay

This method quantifies the release of ATP from cells, a key signaling molecule that can pass through open Cx43 hemichannels.

Methodology:

  • Cell Culture: Grow cells to confluency in a multi-well plate.

  • Pre-treatment: Treat the cells with this compound or a vehicle control for the desired duration.

  • Stimulation: Induce hemichannel opening using a relevant stimulus (e.g., mechanical stimulation, exposure to inflammatory mediators, or low-calcium conditions).

  • Sample Collection: Collect the extracellular medium at specific time points after stimulation.

  • ATP Quantification: Measure the ATP concentration in the collected samples using a luciferin-luciferase-based bioluminescence assay. Commercially available ATP assay kits are commonly used for this purpose.

  • Data Analysis: Compare the amount of ATP released from this compound-treated cells to that from control cells. A decrease in ATP release indicates inhibition of hemichannel function.

Electrophysiological Recording of Hemichannel Currents

Patch-clamp electrophysiology provides a direct measure of hemichannel activity by recording the ionic currents flowing through these channels.

Methodology:

  • Cell Preparation: Prepare cells for patch-clamp recording. This may involve enzymatic dissociation for primary cells or using cultured cell lines.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration on a single cell.

  • Solution Exchange: Perfuse the cell with an external solution designed to promote hemichannel opening (e.g., low divalent cation concentration). The internal pipette solution should have a physiological ionic composition.

  • Voltage Protocol: Apply a voltage-step protocol to elicit hemichannel currents. Cx43 hemichannels typically open at positive membrane potentials.

  • This compound Application: Apply this compound to the bath or include it in the pipette solution to assess its effect on hemichannel currents.

  • Data Acquisition and Analysis: Record the currents and analyze key parameters such as current amplitude, single-channel conductance, and open probability. A reduction in these parameters in the presence of this compound confirms its inhibitory action.

Conclusion

This compound is an invaluable tool for researchers investigating the roles of Cx43 hemichannels in health and disease. Its high specificity for Cx43 hemichannels over gap junctions allows for the unambiguous delineation of their respective functions. The data and protocols presented in this guide provide a comprehensive resource for the effective application of this compound in a variety of experimental settings, from basic cell biology to preclinical drug development. As our understanding of the diverse roles of connexin hemichannels continues to expand, the utility of specific inhibitors like this compound will undoubtedly grow in importance.

References

TAT-Gap19: A Technical Guide to a Selective Connexin 43 Hemichannel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of TAT-Gap19, a specific inhibitor of Connexin 43 (Cx43) hemichannels. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to support its use in research and drug development.

Introduction: The Discovery of a Selective Tool

Connexin 43 (Cx43) is a ubiquitously expressed protein that forms two types of channels: gap junction channels, which facilitate direct intercellular communication, and hemichannels, which provide a conduit for exchange between the cytoplasm and the extracellular space.[1][2] While gap junctions are crucial for physiological coordination, the opening of hemichannels is often associated with pathological conditions. The challenge for researchers has been to selectively inhibit hemichannels without disrupting essential gap junction communication.

Gap19, a nonapeptide with the sequence KQIEIKKFK, was identified as a mimetic peptide derived from the cytoplasmic loop of Cx43.[3][4] Its mechanism of action involves binding to the C-terminal tail of Cx43, which is a crucial interaction for hemichannel opening but not for the maintenance of gap junctions.[3][5] To enhance its cellular uptake and in vivo efficacy, Gap19 was conjugated to the cell-penetrating transactivator of transcription (TAT) peptide from HIV, creating this compound (YGRKKRRQRRR-KQIEIKKFK).[3][6] This modification significantly increases its membrane permeability, allowing for effective intracellular delivery and potent, selective inhibition of Cx43 hemichannels.[3][5]

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the molecular machinery of Cx43 hemichannel opening. The peptide enters the cell, facilitated by the TAT sequence, and intracellularly binds to the C-terminal tail of Cx43.[2][5] This binding disrupts the interaction between the cytoplasmic loop and the C-terminal tail, a conformational change necessary for hemichannel opening.[3] Consequently, this compound effectively blocks the pathological release of molecules like ATP and D-serine, and the influx of ions such as Ca2+, without affecting the intercellular passage of molecules through gap junctions.[5][7] This selectivity makes this compound a valuable tool for dissecting the specific roles of Cx43 hemichannels in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and application in various experimental settings.

Table 1: Inhibitory Potency of this compound

ParameterValueCell/SystemReference
IC50~7 µMC6 cells[3][6][8]
Half-maximal inhibition (glutamate-triggered ATP release)~142 µMAstrocyte cultures[2]
Half-maximal inhibition (zero extracellular Ca2+)~250 µMBrain slices[2]

Table 2: In Vivo Administration and Efficacy

Administration RouteDosageAnimal ModelObserved EffectReference
Intravenous (tail vein)55 mg/kgMiceDetection in brain parenchyma after 24 hours[2][3][9][10]
Intraperitoneal1 mg/kg/day (osmotic pump)Mice (liver fibrosis model)Decreased collagen deposition[9][10]
Intraperitoneal25 mg/kgMice (stroke model)Neuroprotection[11][12]
Intracerebroventricular300 µg/kgMice (stroke model)Reduced infarct volume and neurological deficits[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Dye Uptake Assay for Hemichannel Activity

This assay measures the influx of a fluorescent dye into cells, which is indicative of open hemichannels.

  • Cell Seeding: Plate cells (e.g., TICAE or TIME endothelial cells) in a 24-well plate at a density of 1.5 x 10^5 cells/well. Allow cells to reach 100% confluence (approximately 3 days).[5]

  • Treatment: 30 minutes prior to inducing hemichannel opening (e.g., by X-ray exposure), replace the medium with fresh medium with or without 100 µM this compound.[5]

  • Dye Incubation: At the desired time point post-stimulation (e.g., 6 and 72 hours), wash the cells twice with HBSS supplemented with 25 mM HEPES. Subsequently, incubate the cells with 200 µM dextran fluorescein (10 kDa) dissolved in HBSS-HEPES.[5]

  • Analysis: After incubation, wash the cells to remove excess dye and quantify the intracellular fluorescence using a fluorescence microscope or plate reader. A reduction in fluorescence in this compound-treated cells indicates inhibition of hemichannel-mediated dye uptake.

Cytokine Detection Assay

This protocol is used to measure the release of inflammatory cytokines from cells.

  • Cell Seeding: Seed cells (e.g., TICAE and TIME cells) in a 6-well plate at a density of 2.5 x 10^5 cells/well and grow to 100% confluence.[5]

  • Treatment: 30 minutes before stimulation (e.g., X-ray exposure), refresh the medium with or without 100 µM this compound.[5]

  • Supernatant Collection: Collect the cell culture supernatant at various time points post-stimulation (e.g., 24, 48, 72 hours, and 7 days). For longer time points, the medium should be changed, with fresh this compound added to the treatment group.[5]

  • Analysis: Analyze the collected supernatant for the concentration of specific cytokines (e.g., IL-6, IL-8, MCP-1) using standard techniques such as ELISA or multiplex bead-based assays.

In Vivo Administration and Brain Penetration Analysis

This protocol describes the systemic administration of this compound and subsequent detection in the brain.

  • Administration: For intravenous administration, inject 55 mg/kg of this compound via the tail vein of the animal (e.g., C57Bl6 male mice).[2][3]

  • Tissue Collection: 24 hours post-injection, deeply anesthetize the animal and transcardially perfuse with PBS followed by a fixative (e.g., 4% paraformaldehyde).[3] Remove the brain and snap-freeze it in liquid nitrogen-cooled isopentane.[3]

  • Immunohistochemistry:

    • Cryostat-section the brain into 25 µm thick coronal sections and mount them on microscope slides.[3]

    • Fix the sections with 4% paraformaldehyde.[3]

    • Permeabilize the tissue with 0.2% Triton X-100 in PBS.[3]

    • Block non-specific binding with 10% normal goat serum in PBS containing 0.05% Triton X-100.[3]

    • Incubate overnight at 4°C with a primary antibody against the TAT sequence (e.g., 1:50 dilution).[3]

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa 488-conjugated anti-mouse IgG, 1:200 dilution).[3]

    • Counterstain nuclei with DAPI.[3]

  • Analysis: Acquire images using a fluorescence microscope. The presence of the fluorescent signal in the brain parenchyma indicates that this compound has crossed the blood-brain barrier.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

cluster_0 This compound Mechanism of Action TAT_Gap19 This compound Cx43_CT Cx43 C-Terminus TAT_Gap19->Cx43_CT Binds to Blockage Inhibition of Opening TAT_Gap19->Blockage Cell_Membrane Cell Membrane Cx43_HC Cx43 Hemichannel Opening Hemichannel Opening Cx43_CT->Opening Cx43_CL Cx43 Cytoplasmic Loop Cx43_CL->Cx43_CT Interaction for opening Pathological_Release Release of ATP, D-serine Opening->Pathological_Release Blockage->Opening

Caption: Mechanism of this compound action on Cx43 hemichannels.

cluster_1 Experimental Workflow: In Vivo Brain Penetration Start Start Inject Inject this compound (55 mg/kg, i.v.) Start->Inject Wait Wait 24 hours Inject->Wait Perfuse Perfuse with PBS & Fixative Wait->Perfuse Extract Extract Brain Perfuse->Extract Section Cryosection Brain Extract->Section Immunostain Immunostain for TAT Section->Immunostain Image Fluorescence Microscopy Immunostain->Image Analyze Analyze Brain Penetration Image->Analyze End End Analyze->End

Caption: Workflow for assessing this compound brain penetration.

cluster_2 Cellular Effects of Cx43 Hemichannel Opening and this compound Inhibition Stimulus Pathological Stimulus (e.g., Oxidative Stress, Inflammation) HC_Opening Cx43 Hemichannel Opening Stimulus->HC_Opening ROS Increased ROS Production HC_Opening->ROS Inflammation Inflammatory Cytokine Release (IL-6, IL-8, MCP-1) HC_Opening->Inflammation Cell_Death Cell Death / Senescence HC_Opening->Cell_Death D_Serine D-serine Release HC_Opening->D_Serine JAK2_STAT3 JAK2/STAT3 Pathway Modulation HC_Opening->JAK2_STAT3 TAT_Gap19 This compound TAT_Gap19->HC_Opening Inhibits

Caption: Downstream effects of Cx43 hemichannel opening and this compound inhibition.

References

TAT-Gap19 Peptide: A Technical Guide to Sequence, Structure, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAT-Gap19 is a synthetic mimetic peptide that has garnered significant attention in cellular biology and drug development for its specific inhibition of Connexin43 (Cx43) hemichannels. Unlike non-specific gap junction blockers, this compound offers a targeted approach to studying and potentially treating pathologies associated with aberrant hemichannel activity, without disrupting essential gap junctional intercellular communication.[1][2][3] This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, structure, mechanism of action, and detailed experimental protocols for its application.

Peptide Sequence and Physicochemical Properties

The this compound peptide is a chimeric molecule composed of two key domains: the N-terminal transactivator of transcription (TAT) sequence derived from the HIV-1 virus, and the Gap19 sequence, which corresponds to a portion of the cytoplasmic loop of Cx43.[4][5] The TAT sequence facilitates the peptide's translocation across the plasma membrane, enhancing its intracellular bioavailability.[4][6]

A summary of the physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Amino Acid Sequence YGRKKRRQRRRKQIEIKKFK[1][4]
Molecular Weight 2703.28 g/mol [4]
Molecular Formula C119H212N46O26[4]
Purity ≥95% (typically analyzed by HPLC)[4]
Solubility Soluble in water (up to 1 mg/ml)[4]
Storage Store at -20°C for long-term stability.[4]

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the molecular machinery of Cx43 hemichannel opening. The Gap19 portion of the peptide binds directly to the C-terminal tail of the Cx43 protein.[6] This binding event prevents the crucial intramolecular interaction between the cytoplasmic loop (CL) and the C-terminal (CT) tail of Cx43, a conformational change that is essential for hemichannel opening.[5][6] Importantly, this mechanism of action does not interfere with the function of fully assembled gap junction channels, ensuring the preservation of direct cell-to-cell communication.[1][2][3]

The specificity of this compound for Cx43 hemichannels over other channels, such as those formed by Pannexin-1, makes it a valuable tool for dissecting the specific roles of Cx43 hemichannels in various physiological and pathological processes.[4]

cluster_membrane Plasma Membrane cluster_hemichannel Cx43 Hemichannel TAT_Gap19_ext This compound (Extracellular) TAT_Gap19_int This compound (Intracellular) TAT_Gap19_ext->TAT_Gap19_int Cx43_CT Cx43 C-Terminal Tail HC_Open Hemichannel (Open) Cx43_CT->HC_Open Promotes Opening Cx43_CL Cx43 Cytoplasmic Loop Cx43_CL->Cx43_CT Interaction HC_Closed Hemichannel (Closed) HC_Open->HC_Closed Inhibition by This compound ATP_Release ATP Release & Downstream Signaling HC_Open->ATP_Release TAT_Gap19_int->Cx43_CT Binds to & Inhibits Stimulus Pathological Stimulus (e.g., Ischemia, Inflammation) Stimulus->Cx43_CL

Mechanism of this compound Inhibition of Cx43 Hemichannels.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity and application of this compound from various studies.

ParameterValueCell/System TypeReference
IC50 for Cx43 Hemichannel Blockade ~7 µMC6 glioma cells[4][5]
In vivo Dosage (Intravenous) 55 mg/kgMice[1][7]
In vivo Dosage (Intraperitoneal) 25 mg/kgMice[8]
In vivo Dosage (Intracerebroventricular) 300 µg/kgMice[8]
In vitro Concentration Range 10 - 200 µMVarious cell lines[8][9]
Binding Affinity (Kd) of Gap19 to Cx43 CT ~2.5 µMIn vitro[7]

Detailed Experimental Protocols

In Vitro Inhibition of Cx43 Hemichannel Activity (Dye Uptake Assay)

This protocol is a common method to assess the permeability of hemichannels in cultured cells.

1. Cell Culture:

  • Plate cells of interest (e.g., primary astrocytes, HeLa cells overexpressing Cx43) in a 24-well plate and grow to confluence.[6]

2. Pre-incubation with this compound:

  • Prepare a stock solution of this compound in sterile water or cell culture medium.

  • Thirty minutes prior to the assay, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 10-100 µM) or a vehicle control.[6]

3. Dye Loading:

  • Prepare a solution of a fluorescent dye that can be taken up through open hemichannels (e.g., 200 µM Dextran-Fluorescein, 10 kDa) in a buffered salt solution (e.g., HBSS with 25 mM HEPES).[6]

  • Wash the cells twice with the buffered salt solution.

  • Incubate the cells with the dye solution for a specified period (e.g., 15-30 minutes) at 37°C.

4. Quantification:

  • Wash the cells thoroughly with the buffered salt solution to remove extracellular dye.

  • Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Alternatively, visualize and quantify dye uptake using fluorescence microscopy.

5. Data Analysis:

  • Compare the fluorescence intensity of this compound-treated cells to control cells to determine the extent of hemichannel inhibition.

Start Start Cell_Culture Plate and grow cells to confluence Start->Cell_Culture Preincubation Pre-incubate with This compound or vehicle Cell_Culture->Preincubation Dye_Loading Incubate cells with fluorescent dye Preincubation->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Quantification Measure intracellular fluorescence Wash->Quantification Analysis Compare treated vs. control groups Quantification->Analysis End End Analysis->End

Workflow for In Vitro Dye Uptake Assay.
In Vivo Administration of this compound

This protocol provides a general guideline for the systemic administration of this compound in a mouse model.

1. Peptide Preparation:

  • Dissolve this compound in sterile saline to the desired concentration. For intravenous injection, a concentration suitable for delivering 55 mg/kg is often used.[1][7] For intraperitoneal injection, a dose of 25 mg/kg has been reported to be effective.[8]

2. Animal Model:

  • Utilize the appropriate mouse model for the pathology under investigation (e.g., stroke model, seizure model).[10] All animal procedures must be approved by the relevant institutional animal care and use committee.

3. Administration:

  • Intravenous (IV) Injection: Administer the prepared this compound solution via the tail vein. A single injection can result in detectable levels of the peptide in the brain within 24 hours.[7]

  • Intraperitoneal (IP) Injection: Inject the this compound solution into the peritoneal cavity. This route is often used for repeated dosing.

  • Osmotic Pump: For continuous delivery over an extended period (e.g., two weeks), an osmotic pump can be implanted in the peritoneal cavity to deliver a steady dose (e.g., 1 mg/kg/day).[1]

4. Post-administration Analysis:

  • At the desired time points, collect tissues for analysis (e.g., brain, liver).

  • Assess the therapeutic effects of this compound using relevant outcome measures (e.g., infarct volume, seizure frequency, inflammatory markers).

  • Peptide distribution can be tracked in tissues using immunohistochemistry targeting the TAT sequence.[7]

Conclusion

This compound is a highly specific and potent inhibitor of Cx43 hemichannels, offering a valuable tool for investigating the role of these channels in health and disease. Its ability to be delivered both in vitro and in vivo makes it a versatile reagent for a wide range of experimental applications. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors. As with any experimental tool, careful consideration of dosage, timing, and appropriate controls, such as a scrambled peptide or a non-functional variant like this compound(I130A), is crucial for obtaining robust and reproducible results.

References

The TAT Peptide: A Key to Unlocking Intracellular Targets in TAT-Gap19

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The TAT-Gap19 peptide has emerged as a powerful research tool and a potential therapeutic agent due to its unique ability to selectively inhibit Connexin 43 (Cx43) hemichannels. This guide provides a comprehensive overview of the core components of this compound, with a particular focus on the role of the Trans-Activator of Transcription (TAT) peptide in enabling the intracellular delivery and function of Gap19. We will delve into the mechanism of action, present key quantitative data, and provide detailed experimental protocols and signaling pathway diagrams to facilitate its application in research and drug development.

The Core Components: TAT and Gap19

This compound is a chimeric peptide constructed from two distinct functional domains: the TAT peptide, which acts as a cell-penetrating vehicle, and the Gap19 peptide, which is the active inhibitor of Cx43 hemichannels.

The TAT Peptide: A Gateway into the Cell

The TAT peptide is a short, basic peptide derived from the Trans-Activator of Transcription protein of the Human Immunodeficiency Virus (HIV).[1][2] Its remarkable ability to traverse cellular membranes has made it a widely used tool for delivering a variety of cargo molecules, including peptides, proteins, and nanoparticles, into cells.[1][3][4] The most commonly used TAT peptide sequence is an 11-amino acid fragment, YGRKKRRQRRR.[3][5]

The precise mechanism of TAT-mediated cell entry is still a subject of investigation, with evidence supporting both direct translocation across the plasma membrane and endocytosis.[1][4] The highly cationic nature of the peptide, rich in arginine and lysine residues, is crucial for its interaction with the negatively charged cell surface and subsequent internalization.[3][6]

Gap19: A Selective Inhibitor of Cx43 Hemichannels

Gap19 is a nonapeptide with the sequence KQIEIKKFK, which mimics a region within the cytoplasmic loop of Connexin 43 (Cx43).[7][8][9] Cx43 is a protein that forms two types of channels: gap junction channels, which allow direct communication between adjacent cells, and hemichannels, which provide a conduit between the cytoplasm and the extracellular environment.[10][11]

Gap19 is highly specific for Cx43 hemichannels.[7][9] It functions by binding to the C-terminal tail of Cx43, thereby preventing an essential intramolecular interaction between the C-terminus and the cytoplasmic loop that is required for hemichannel opening.[7][10][12] Crucially, this inhibitory action does not affect the function of gap junction channels or other channel types like Pannexin-1 (Panx1) channels.[7][9]

This compound: Synergistic Action for Enhanced Efficacy

By conjugating the TAT peptide to Gap19, the resulting this compound peptide can efficiently penetrate the cell membrane and deliver the inhibitory Gap19 to its intracellular target on Cx43.[10][13] This targeted delivery significantly enhances the potency of Gap19. For instance, the concentration required for half-maximal inhibition (IC50) of Cx43 hemichannels is reduced by approximately 5- to 7-fold when Gap19 is fused to TAT.[12][13] Furthermore, this compound has been shown to cross the blood-brain barrier, making it a valuable tool for in vivo studies of neurological processes.[10][13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and properties of Gap19 and this compound.

Peptide Parameter Value Cell/System Reference
Gap19IC50 (ATP Release)142 µMCultured cortical astrocytes[15]
Gap19IC50 (Hemichannel Currents)~6.5 µMIntracellular application[16]
Gap19Kd (Binding to Cx43 CT)~2.5 µMSurface Plasmon Resonance[10][16]
This compoundIC50 (Hemichannel Inhibition)~7 µMC6 cells[13][17][18]

Table 1: In Vitro Efficacy of Gap19 and this compound

Peptide Dose Administration Route Animal Model Observed Effect Reference
This compound55 mg/kgIntravenous (i.v.)C57Bl6 miceDetectable in brain after 24h[10][14]
This compound1 mg/kg/dayIntraperitoneal (i.p.) osmotic pumpMice with liver fibrosisDecreased collagen deposition[14][19]
Gap19300 µg/kgIntracerebroventricular (i.c.v.)Mouse model of MCAOReduced infarct volume[15][20]
This compound25 mg/kgIntraperitoneal (i.p.)Mouse model of MCAONeuroprotection[15][20]

Table 2: In Vivo Administration and Efficacy of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Cx43 hemichannels and typical experimental workflows for studying the effects of this compound.

Signaling Pathway of this compound Action

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT-Gap19_ext This compound TAT-Gap19_int This compound TAT-Gap19_ext->TAT-Gap19_int TAT-mediated Translocation Membrane Cell Membrane Cx43_HC Cx43 Hemichannel (Open) ATP_Release ATP, Glutamate Release Cx43_HC->ATP_Release Cx43_CT Cx43 C-Terminus TAT-Gap19_int->Cx43_CT Binding & Inhibition Cx43_CL Cx43 Cytoplasmic Loop Cx43_HC_Closed Cx43 Hemichannel (Closed) TAT-Gap19_int->Cx43_HC_Closed Prevents Opening Cx43_CT->Cx43_HC Promotes Opening Cx43_CL->Cx43_CT Interaction (Required for HC opening) Downstream Downstream Pathological Signaling (e.g., Inflammation, Cell Death) ATP_Release->Downstream

Caption: Mechanism of this compound inhibition of Cx43 hemichannels.

Experimental Workflow for In Vitro Hemichannel Activity Assay

Start Cell Culture (e.g., Astrocytes) Pre-incubation Pre-incubation with This compound or Vehicle Start->Pre-incubation Stimulation Induce Hemichannel Opening (e.g., Low Ca2+, Cytokines) Pre-incubation->Stimulation Assay Measure Hemichannel Activity Stimulation->Assay ATP_Assay ATP Release Assay (Luminometry) Assay->ATP_Assay Dye_Uptake Dye Uptake Assay (e.g., Ethidium Bromide) Assay->Dye_Uptake Data_Analysis Data Analysis and Comparison ATP_Assay->Data_Analysis Dye_Uptake->Data_Analysis

Caption: Workflow for assessing this compound efficacy in vitro.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Cell Culture

Primary astrocyte cultures can be prepared from the cortex of newborn (1-2 days old) mice.[10][13] Cells are seeded into appropriate culture dishes and maintained in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

ATP Release Assay
  • Cell Seeding: Seed astrocytes in 24-well plates and grow to confluence.

  • Pre-incubation: Replace the culture medium with a saline solution (e.g., HBSS) and pre-incubate the cells with different concentrations of this compound or a vehicle control for 30 minutes at 37°C.[13]

  • Stimulation: Induce hemichannel opening by adding a stimulus such as glutamate (100 µM) for 15 minutes.[13]

  • Sample Collection: Collect the supernatant from each well.

  • ATP Measurement: Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions. Luminescence is typically measured using a luminometer.

  • Data Analysis: Normalize the ATP release to the control condition and plot the concentration-response curve to determine the IC50 value.

Dye Uptake Assay (Ethidium Bromide)
  • Cell Seeding and Treatment: Culture astrocytes to confluence on glass coverslips. Treat the cells with pro-inflammatory cytokines (e.g., TNF-α and IL-1β, 10 ng/ml each) for 3 hours to induce Cx43 hemichannel expression and activity.[13]

  • Pre-incubation: Pre-incubate the cells with this compound or vehicle control for 30 minutes.

  • Dye Incubation: Add a solution containing a low concentration of a membrane-impermeant fluorescent dye, such as ethidium bromide (Etd+), to the cells and incubate for a specified period (e.g., 5-10 minutes).

  • Washing: Wash the cells thoroughly with saline solution to remove extracellular dye.

  • Imaging: Fix the cells and mount the coverslips on microscope slides. Acquire fluorescence images using a fluorescence microscope.

  • Quantification: Quantify the fluorescence intensity within the cells using image analysis software. A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates inhibition of hemichannel-mediated dye uptake.

In Vivo Administration of this compound
  • Peptide Preparation: Dissolve this compound in a sterile vehicle such as phosphate-buffered saline (PBS) or saline.

  • Animal Models: Utilize appropriate animal models for the disease under investigation (e.g., middle cerebral artery occlusion for stroke). All animal procedures should be approved by the relevant institutional animal care and use committee.[10][13]

  • Administration:

    • Intravenous (i.v.) injection: For systemic delivery, inject this compound via the tail vein. A dose of 55 mg/kg has been shown to result in detectable peptide in the brain.[10][14]

    • Intraperitoneal (i.p.) injection: For less invasive systemic administration, inject this compound into the peritoneal cavity. Doses around 25 mg/kg have been used for neuroprotection studies.[15]

    • Intracerebroventricular (i.c.v.) injection: For direct delivery to the central nervous system, stereotactically inject this compound into the cerebral ventricles.

  • Post-administration Analysis: At the desired time points after administration, collect tissues for analysis, such as immunohistochemistry to detect the peptide, or functional assays to assess the therapeutic effect.

Conclusion

The TAT peptide is an indispensable component of this compound, enabling the specific and potent inhibition of Cx43 hemichannels by facilitating the intracellular delivery of Gap19. This in-depth guide provides the necessary technical information, including quantitative data, signaling pathway diagrams, and detailed experimental protocols, to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. The unique properties of this compound make it a valuable tool for dissecting the roles of Cx43 hemichannels in health and disease and for exploring novel therapeutic strategies targeting these channels.

References

Methodological & Application

Application Notes and Protocols for TAT-Gap19 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAT-Gap19 is a cell-permeable peptide that acts as a specific and potent inhibitor of Connexin 43 (Cx43) hemichannels. It is a valuable tool for investigating the physiological and pathological roles of these channels in various cellular processes. Unlike many other gap junction blockers, this compound selectively targets hemichannels without significantly affecting gap junctional intercellular communication.[1][2][3][4] The peptide is composed of the Gap19 sequence, which corresponds to a region on the cytoplasmic loop of Cx43, linked to the HIV-derived transactivator of transcription (TAT) sequence. This TAT motif facilitates its efficient translocation across the plasma membrane, allowing it to reach its intracellular target on the C-terminal tail of Cx43.[3][5]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on hemichannel activity and overall cell health.

Mechanism of Action

This compound functions by binding to the C-terminal tail of Cx43, which prevents the intramolecular interaction between the cytoplasmic loop (CL) and the C-terminal (CT) tail. This CL-CT interaction is essential for the opening of Cx43 hemichannels. By disrupting this interaction, this compound effectively blocks the channel's permeability to ions and small molecules, such as ATP and glutamate.[4][5]

Signaling Pathway of Connexin 43 Hemichannel Modulation

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Stimuli Stimuli Cx43_HC Connexin 43 Hemichannel (Closed) Stimuli->Cx43_HC Opens Cx43_HC_Open Connexin 43 Hemichannel (Open) CL_CT_Interaction CL-CT Interaction Cx43_HC->CL_CT_Interaction Requires Downstream_Signaling Downstream Signaling (e.g., ATP release, Ca2+ influx) Cx43_HC_Open->Downstream_Signaling Initiates TAT_Gap19 This compound TAT_Gap19->CL_CT_Interaction Inhibits CL_CT_Interaction->Cx43_HC_Open

Caption: Mechanism of this compound inhibition of Cx43 hemichannels.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture, compiled from various studies.

Table 1: Inhibitory Concentrations of this compound

ParameterValueCell TypeReference
IC₅₀ (Cx43 Hemichannel Inhibition)~7 µMC6 glioma cells[6]
Effective Concentration Range20 µM - 500 µMVarious cell types[7][8]
Half-maximal inhibition (unitary Cx43 hemichannel currents)~6.5 µMNot specified[6]

Table 2: Experimental Conditions and Observed Effects

Cell TypeThis compound ConcentrationIncubation TimeAssayObserved EffectReference
Primary rat hepatocytes20 µM30 minutesATP Release AssaySignificant decrease in ATP release[8]
Human Coronary Artery Endothelial Cells (TICAE)100 µM30 minutes pre-treatmentROS Production AssaySignificantly reduced radiation-induced ROS production[5]
Human Microvascular Endothelial Cells (TIME)100 µM30 minutes pre-treatmentDye Uptake AssayBlocked radiation-induced dye uptake[5]
Astrocytes344 µM - 688 µM30 minutesScrape-loading dye transferNo effect on gap junctional communication[9]
C6 glioma cells200 µMNot specifiedATP Release AssayInhibition of Ca²⁺-triggered ATP release[10]

Experimental Protocols

General Guidelines for Reconstitution and Storage

  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1-10 mM. Gently vortex to dissolve. For difficult-to-dissolve peptides, brief sonication may be helpful.[1]

  • Storage: Store the lyophilized peptide at -20°C. After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Workflow for Assessing this compound Activity

Start Start Cell_Culture 1. Cell Culture (Plate cells at desired density) Start->Cell_Culture Pre_incubation 2. Pre-incubation with this compound (Add desired concentration of this compound to culture medium) Cell_Culture->Pre_incubation Stimulation 3. Stimulation to Open Hemichannels (e.g., low calcium, mechanical stress, chemical stimulus) Pre_incubation->Stimulation Assay 4. Perform Assay (e.g., Dye Uptake, ATP Release, Cell Viability) Stimulation->Assay Data_Acquisition 5. Data Acquisition (e.g., Fluorescence microscopy, Luminometry, Spectrophotometry) Assay->Data_Acquisition Analysis 6. Data Analysis (Compare treated vs. control groups) Data_Acquisition->Analysis End End Analysis->End

Caption: A typical experimental workflow for studying this compound effects.

Protocol 1: Dye Uptake Assay for Hemichannel Activity

This assay measures the influx of a fluorescent dye, which is normally membrane-impermeant, through open hemichannels. Inhibition of dye uptake by this compound indicates a blockage of hemichannel activity.

Materials:

  • Cells expressing Cx43

  • Culture medium

  • This compound stock solution

  • Fluorescent dye (e.g., Ethidium Bromide, Propidium Iodide, DAPI, or Dextran-Fluorescein)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Stimulus to open hemichannels (e.g., low calcium medium, mechanical stimulation)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate or chamber slides) and culture until they reach the desired confluency.

  • Pre-incubation with this compound:

    • Aspirate the culture medium.

    • Add fresh medium containing the desired concentration of this compound (e.g., 100 µM).

    • Incubate for 30 minutes to 1 hour at 37°C.

    • Include a vehicle control (medium without this compound).

  • Hemichannel Opening and Dye Loading:

    • Prepare a solution of the fluorescent dye in a buffer that will stimulate hemichannel opening (e.g., HBSS with low Ca²⁺). A typical dye concentration is 5 µM for DAPI.

    • Wash the cells twice with the buffer used for dye loading.

    • Add the dye-containing buffer to the cells and incubate for 5-15 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells three times with buffer to remove extracellular dye.

    • Acquire images using a fluorescence microscope or measure fluorescence intensity with a plate reader.

  • Data Analysis: Quantify the fluorescence intensity of the cells. A significant reduction in fluorescence in this compound-treated cells compared to the control indicates inhibition of hemichannel-mediated dye uptake.

Protocol 2: ATP Release Assay

This protocol measures the release of ATP from cells into the extracellular medium, a process often mediated by Cx43 hemichannels.

Materials:

  • Cells expressing Cx43

  • Culture medium

  • This compound stock solution

  • Stimulus to induce ATP release (e.g., divalent ion-free medium, mechanical stress)

  • ATP bioluminescence assay kit (e.g., luciferase/luciferin-based)

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well white opaque plate suitable for luminescence assays and culture to confluency.

  • Pre-incubation with this compound:

    • Replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 20 µM).

    • Incubate for 30 minutes at 37°C. Include a vehicle control.

  • Stimulation of ATP Release:

    • Carefully remove the medium and replace it with a solution that triggers ATP release (e.g., divalent ion-free medium).

    • Incubate for 5-15 minutes at 37°C.

  • Measurement of Extracellular ATP:

    • Collect a sample of the extracellular medium.

    • Follow the manufacturer's instructions for the ATP bioluminescence assay kit to measure the ATP concentration in the collected samples. This typically involves adding a reagent containing luciferase and luciferin and measuring the resulting luminescence with a luminometer.

  • Data Analysis: Compare the luminescence readings from this compound-treated and control cells. A decrease in luminescence indicates inhibition of ATP release.

Protocol 3: Cell Viability Assay

It is crucial to assess whether the observed effects of this compound are due to specific hemichannel inhibition or general cytotoxicity. Standard cell viability assays can be used for this purpose.

Materials:

  • Cells in culture

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density.

  • Treatment with this compound:

    • Add various concentrations of this compound to the culture medium. Include a vehicle control and a positive control for cytotoxicity.

    • Incubate for a period relevant to your primary experiment (e.g., 24-48 hours).

  • Cell Viability Measurement:

    • Follow the protocol for the chosen cell viability assay. For an MTT assay:

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

      • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. No significant decrease in viability at the effective concentrations used in functional assays confirms that this compound is not cytotoxic under those conditions.

Conclusion

This compound is a powerful and specific tool for studying the roles of Connexin 43 hemichannels. By following these detailed protocols, researchers can effectively utilize this peptide to investigate a wide range of cellular phenomena, from signaling and inflammation to cell death and survival, with confidence in the specificity of their findings. It is always recommended to include appropriate controls, such as a scrambled or inactive peptide (e.g., this compound(I130A)), to further validate the specificity of the observed effects.[10]

References

Application Notes and Protocols for In Vivo Administration of TAT-Gap19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAT-Gap19 is a cell-permeable mimetic peptide that acts as a specific inhibitor of connexin 43 (Cx43) hemichannels.[1] Unlike other gap junction blockers, this compound does not affect gap junction channels or Pannexin-1 (Panx1) channels, making it a highly specific tool for studying the roles of Cx43 hemichannels in various physiological and pathological processes.[2][3] The peptide is composed of the Gap19 sequence derived from the cytoplasmic loop of Cx43, fused to a Trans-Activator of Transcription (TAT) protein transduction domain from HIV, which facilitates its entry into cells and allows it to cross the blood-brain barrier.[4][5] These characteristics make this compound a valuable agent for in vivo studies investigating the therapeutic potential of targeting Cx43 hemichannels in a range of diseases, including neurological disorders and liver fibrosis.[1][6]

Data Presentation

Table 1: Summary of In Vivo Administration Protocols for this compound in Mice
Route of Administration Dosage Vehicle Animal Model Purpose of Study Reference
Intracarotid Injection45 mg/kgSaline4-month-old C57Bl/6 male miceAcute brain delivery and localization[4]
Intravenous (Tail Vein) Injection55 mg/kgSaline4-month-old C57Bl/6 male miceBrain penetration and retention study[4][7]
Intraperitoneal (i.p.) Osmotic Pump1 mg/kg/daySalineBalb/c mice with thioacetamide-induced liver fibrosisChronic administration to alleviate liver fibrosis[6][8]
Intraperitoneal (i.p.) Injection25 mg/kgSaline or DMSOMouse model of middle cerebral artery occlusion (stroke)Neuroprotection study[9]
Intracerebroventricular (ICV) Injection300 µg/kgSaline or DMSOMouse model of middle cerebral artery occlusion (stroke)Direct brain administration for neuroprotection[9]
Table 2: Summary of Experimental Models Used with this compound Administration
Experimental Model Inducing Agent Species/Strain Key Pathological Features Effect of this compound Reference
Liver FibrosisThioacetamide (TAA)Balb/c miceCollagen deposition, increased α-SMA-positive cellsDecreased collagen deposition and α-SMA-positive cells[6][8]
SeizuresPilocarpineRodentsIncreased D-serine levels, seizure activitySuppressed seizures and D-serine levels[10][11][12]
Cerebral Ischemia/ReperfusionMiddle Cerebral Artery Occlusion (MCAO)ICR miceInfarct volume, neuronal damage, neurological deficitsAlleviated infarct volume and neuronal damage, improved neurological deficits[1]
Radiation-Induced Endothelial DamageX-ray IrradiationHuman Coronary Artery/Microvascular Endothelial Cells (in vitro)Oxidative stress, cell death, inflammation, senescenceReduced oxidative stress, cell death, inflammation, and senescence[13]

Experimental Protocols

Protocol 1: Administration of this compound via Intravenous (Tail Vein) Injection in Mice

Objective: To achieve systemic delivery of this compound, enabling it to reach various organs, including the brain.[4]

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline

  • Mouse restrainer

  • Heat lamp (optional, for vasodilation)

  • 27-30 gauge needles and 1 mL syringes

  • 70% ethanol wipes

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., to achieve a final dose of 55 mg/kg in a typical injection volume of 100-200 µL). Ensure the solution is clear and free of particulates.

  • Animal Preparation:

    • Place the mouse in a restrainer, allowing the tail to be accessible.

    • To facilitate visualization of the tail veins, warm the tail using a heat lamp for a few minutes or by immersing it in warm water.[14] Be cautious to avoid overheating the animal.

    • Wipe the tail with a 70% ethanol wipe to clean the injection site and further enhance vein visibility.[15]

  • Injection:

    • Identify one of the lateral tail veins.

    • Insert the needle (bevel up) into the vein at a shallow angle.[16]

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert at a more proximal location.[17]

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[15]

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Chronic Administration of this compound via Intraperitoneal Osmotic Pump Implantation in Mice

Objective: To provide continuous, long-term delivery of this compound for studies requiring sustained therapeutic levels.[6]

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline

  • Alzet® osmotic pumps (or equivalent)

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • 70% ethanol and povidone-iodine for surgical site preparation

  • Sterile gauze

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic pump with the this compound solution prepared in sterile saline to deliver the desired daily dose (e.g., 1 mg/kg/day).[18]

    • Prime the pump by incubating it in sterile saline at 37°C for the recommended duration (typically 4-6 hours) before implantation.[18]

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic protocol.

    • Shave the fur from the abdominal area and sterilize the skin with 70% ethanol and povidone-iodine.

    • Make a small midline incision in the skin of the lower abdomen.

    • Carefully make a second incision through the peritoneal wall.

    • Insert the primed osmotic pump into the peritoneal cavity.[19]

    • Suture the peritoneal wall and then close the skin incision with wound clips or sutures.[20]

  • Post-Operative Care:

    • Monitor the mouse until it recovers from anesthesia.

    • Provide appropriate post-operative analgesia as per institutional guidelines.

    • Monitor the animal daily for the first few days for any signs of infection or distress.

Protocol 3: Induction of Liver Fibrosis with Thioacetamide (TAA) in Mice

Objective: To create a mouse model of liver fibrosis for evaluating the therapeutic efficacy of this compound.[6]

Materials:

  • Thioacetamide (TAA)

  • Sterile saline or drinking water

  • Syringes and needles for intraperitoneal injection (if applicable)

Procedure (Intraperitoneal Injection Method):

  • Preparation of TAA Solution: Dissolve TAA in sterile saline. A common protocol involves an initial dose of 100 mg/kg body weight, with a 10% weekly increase up to a maximum of approximately 200 mg/kg.[6][21]

  • Induction: Administer the TAA solution via intraperitoneal injection three times a week for a period of eight weeks to induce significant liver fibrosis.[22][23]

  • Confirmation of Fibrosis (Optional): At the end of the induction period, a subset of animals can be euthanized to confirm the extent of liver fibrosis through histological analysis (e.g., Masson's trichrome staining) or by measuring markers of hepatic stellate cell activation (e.g., α-SMA).[24]

Procedure (Drinking Water Method):

  • Preparation of TAA Solution: Dissolve TAA in the drinking water at a concentration of 300 mg/L.[22][25]

  • Induction: Provide the TAA-containing water to the mice as their sole source of drinking water for 2-4 months.[25]

Protocol 4: Induction of Seizures with Pilocarpine in Mice

Objective: To induce seizures in mice to study the anticonvulsant effects of this compound.[10][11]

Materials:

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

  • Sterile saline

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of Solutions:

    • Dissolve pilocarpine hydrochloride in sterile saline (e.g., to a concentration that allows for a dose of 100 mg/kg).[4]

    • Dissolve scopolamine methyl nitrate in sterile saline (e.g., to a concentration for a dose of 1 mg/kg).[4]

  • Induction:

    • Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to the mouse.

    • Thirty minutes later, administer pilocarpine hydrochloride (100 mg/kg, i.p.).[4]

    • Observe the mouse for seizure activity, which is typically scored based on the Racine scale.[10]

    • If seizures do not occur, additional doses of pilocarpine may be administered.[10]

  • This compound Administration: this compound can be administered prior to or after the induction of seizures, depending on the experimental design (prophylactic vs. therapeutic).

Mandatory Visualization

TAT_Gap19_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Pathological_Stimuli Pathological Stimuli (e.g., Ischemia, Inflammation) Cx43_Hemichannel Connexin 43 Hemichannel (Open State) Pathological_Stimuli->Cx43_Hemichannel Opens ATP_Release ATP, Glutamate, D-serine Release Cx43_Hemichannel->ATP_Release Mediates Downstream_Signaling Downstream Signaling (e.g., Purinergic Signaling) ATP_Release->Downstream_Signaling Initiates Apoptosis Apoptosis Downstream_Signaling->Apoptosis Leads to JAK2_STAT3 JAK2/STAT3 Pathway Activation Neuroprotection Neuroprotection & Cell Survival JAK2_STAT3->Neuroprotection Promotes Neuroprotection->Apoptosis Inhibits TAT_Gap19 This compound TAT_Gap19->Cx43_Hemichannel Inhibits TAT_Gap19->JAK2_STAT3 Activates Experimental_Workflow cluster_Induction Disease Model Induction cluster_Treatment Treatment Phase cluster_Analysis Analysis Induction Induce Disease Model (e.g., TAA for Fibrosis, Pilocarpine for Seizures) Treatment_Group Administer this compound (Specify Route and Dose) Induction->Treatment_Group Control_Group Administer Vehicle Control Induction->Control_Group Data_Collection Data Collection (e.g., Behavioral Scoring, Tissue Harvesting) Treatment_Group->Data_Collection Control_Group->Data_Collection Biochemical_Analysis Biochemical/Histological Analysis (e.g., ELISA, Western Blot, Staining) Data_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis

References

Application Notes and Protocols: TAT-Gap19 in Epilepsy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TAT-Gap19, a specific connexin43 (Cx43) hemichannel blocker, in preclinical epilepsy research. The information presented here is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting astroglial Cx43 hemichannels in various epilepsy models.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous anti-seizure drugs are available, a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic strategies.[1] Emerging evidence points to the crucial role of glial cells, particularly astrocytes, in the pathophysiology of epilepsy.

Astrocytes extensively express connexin43 (Cx43), a protein that forms both gap junctions and hemichannels. While gap junctions facilitate intercellular communication, hemichannels provide a direct conduit between the astrocyte cytoplasm and the extracellular space.[1][2] Under pathological conditions, such as those present during epileptic activity, Cx43 hemichannels can open excessively, leading to the release of gliotransmitters like D-serine. This release can exacerbate neuronal hyperexcitability and contribute to seizure generation and propagation.[2][3][4]

This compound is a cell-permeable peptide that selectively inhibits Cx43 hemichannels without affecting gap junctional communication.[1] This specificity makes it an invaluable tool for dissecting the role of Cx43 hemichannels in epilepsy and exploring their potential as a therapeutic target.

Mechanism of Action of this compound in Epilepsy

This compound exerts its anticonvulsant effects by specifically blocking the opening of Cx43 hemichannels on astrocytes. This action prevents the excessive release of the gliotransmitter D-serine into the extracellular space. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and its reduction in the synaptic cleft helps to dampen neuronal hyperexcitability, thereby suppressing seizure activity.[2][3][4] The anticonvulsant effect of this compound can be reversed by the exogenous application of D-serine, confirming this mechanism of action.[2][3]

cluster_0 Epileptic Stimulus cluster_1 Astrocyte cluster_2 Neuron Pilocarpine Pilocarpine / Seizure Activity Cx43_HC Connexin43 Hemichannel (Cx43 HC) Pilocarpine->Cx43_HC Opens D_Serine D-Serine Cx43_HC->D_Serine Releases NMDA_R NMDA Receptor D_Serine->NMDA_R Co-activates TAT_Gap19 This compound TAT_Gap19->Cx43_HC Inhibits Neuronal_Hyperexcitability Neuronal Hyperexcitability NMDA_R->Neuronal_Hyperexcitability Leads to

Figure 1: Signaling pathway of this compound's anticonvulsant action.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound in various preclinical models of epilepsy.

Table 1: Effect of this compound on Seizure Parameters

ModelSpeciesThis compound DoseAdministration RouteEffect on Seizure DurationReference
Pilocarpine-induced seizuresRat12.5 µMIntracerebroventricularSignificant reduction[1]
Pilocarpine-induced seizuresMouse25 µMIntracerebroventricularSignificant reduction[1]
Acute 6 Hz seizure modelMouse25 mg/kgIntraperitoneal (i.p.)Significant reduction[1]
Chronic 6 Hz corneal kindlingMouse25 mg/kg & 50 mg/kgIntraperitoneal (i.p.)Significant reduction in seizure severity[1]

Table 2: Effect of this compound on D-serine Levels

ModelSpeciesThis compound DoseAdministration RouteEffect on D-serine LevelsReference
Pilocarpine-induced seizuresRat25 µMIntracerebroventricularPrevents increase in extracellular D-serine[2][3]

Experimental Protocols

Detailed methodologies for key experiments investigating the application of this compound in epilepsy research are provided below.

In Vitro: Dye Uptake Assay in Hippocampal Slices

This protocol is used to assess the opening of Cx43 hemichannels in astrocytes and the inhibitory effect of this compound.

start Prepare acute hippocampal slices incubation Pre-incubate slices with this compound or vehicle start->incubation pilocarpine Induce Cx43 HC opening with pilocarpine incubation->pilocarpine dye Add ethidium bromide (EtBr) pilocarpine->dye wash Wash slices to remove extracellular dye dye->wash imaging Image slices using fluorescence microscopy wash->imaging analysis Quantify EtBr uptake in astrocytes imaging->analysis end Compare uptake between groups analysis->end

Figure 2: Workflow for the in vitro dye uptake assay.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • This compound peptide

  • Pilocarpine hydrochloride

  • Ethidium bromide (EtBr)

  • Hippocampal slices from rodents

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Pre-incubation: Pre-incubate the slices with this compound (e.g., 25 µM) or a vehicle control for 30 minutes.[5]

  • Induction of Hemichannel Opening: Induce the opening of Cx43 hemichannels by treating the slices with pilocarpine (e.g., 10 µM) for a specified duration.

  • Dye Application: Add ethidium bromide (EtBr), a fluorescent molecule that enters cells through open hemichannels, to the incubation medium at a final concentration of 5 µM for 10-15 minutes.[5]

  • Washing: Wash the slices thoroughly with aCSF to remove any extracellular EtBr.

  • Imaging and Analysis: Image the slices using a fluorescence microscope. Quantify the fluorescence intensity within astrocytes to determine the extent of EtBr uptake. A reduction in fluorescence in the this compound treated group compared to the control indicates inhibition of hemichannel opening.[5]

In Vivo: Pilocarpine-Induced Seizure Model

This model is used to induce status epilepticus and evaluate the anticonvulsant effects of this compound.

start Administer this compound or vehicle scopolamine Administer scopolamine methyl nitrate (to reduce peripheral effects) start->scopolamine pilocarpine Induce seizures with pilocarpine scopolamine->pilocarpine observe Observe and score seizure behavior (e.g., Racine scale) pilocarpine->observe eeg Record electroencephalogram (EEG) activity (optional) observe->eeg analyze Analyze seizure latency, duration, and severity eeg->analyze end Compare results between treatment groups analyze->end

Figure 3: Workflow for the pilocarpine-induced seizure model.

Materials:

  • Rodents (rats or mice)

  • This compound peptide

  • Scopolamine methyl nitrate

  • Pilocarpine hydrochloride

  • EEG recording equipment (optional)

Procedure:

  • This compound Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection, intracerebroventricular infusion). Doses will vary depending on the administration route and animal model.[1]

  • Scopolamine Pre-treatment: Approximately 30 minutes after this compound administration, inject the animals with scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) to mitigate the peripheral cholinergic effects of pilocarpine.[6][7]

  • Seizure Induction: After another 30 minutes, induce seizures by administering pilocarpine hydrochloride (e.g., 30-380 mg/kg, i.p., dose depends on rodent strain and desired seizure severity).[6][7][8][9]

  • Behavioral Observation: Continuously observe the animals and score the severity of seizures using a standardized scale (e.g., the Racine scale).[6][8]

  • EEG Monitoring (Optional): For more detailed analysis, record electroencephalogram (EEG) activity to monitor epileptiform discharges.[10]

  • Data Analysis: Analyze the latency to the first seizure, the total duration of seizures, and the maximum seizure severity. Compare the results between the this compound and control groups to assess the anticonvulsant efficacy.

In Vivo: 6 Hz Psychomotor Seizure Model

This model is used to evaluate the efficacy of this compound against therapy-resistant partial seizures.

start Administer this compound or vehicle (i.p.) wait Waiting period for drug absorption start->wait anesthetize Apply topical anesthetic to corneas wait->anesthetize stimulate Deliver 6 Hz electrical stimulation via corneal electrodes anesthetize->stimulate observe Observe for seizure behavior (e.g., stun, forelimb clonus) stimulate->observe protect Determine if animal is protected from seizure observe->protect end Calculate ED50 protect->end

Figure 4: Workflow for the 6 Hz psychomotor seizure model.

Materials:

  • Mice

  • This compound peptide

  • Saline (vehicle)

  • Topical corneal anesthetic (e.g., 0.5% tetracaine)

  • A constant-current electrical stimulator with corneal electrodes

Procedure:

  • This compound Administration: Administer this compound (e.g., 25 mg/kg) or vehicle intraperitoneally (i.p.).[1]

  • Waiting Period: Allow for a sufficient waiting period for the peptide to be absorbed and distributed (typically 30-60 minutes).

  • Corneal Anesthesia: Apply a drop of topical anesthetic to the corneas of the mice to prevent pain and ensure good electrical contact.[11]

  • Electrical Stimulation: Deliver a 6 Hz electrical stimulus (e.g., 32 or 44 mA for 3 seconds) through the corneal electrodes.[11][12]

  • Behavioral Observation: Immediately after the stimulation, observe the animal for characteristic seizure behaviors, which include a stun position, forelimb clonus, and twitching of the vibrissae.[11]

  • Protection Assessment: An animal is considered "protected" if it does not display these seizure behaviors.

  • Data Analysis: Determine the percentage of animals protected at different doses of this compound to calculate the median effective dose (ED50).

In Vivo: Chronic Corneal Kindling Model

This model is used to study the effects of this compound on the development of epilepsy (epileptogenesis) and on established chronic seizures.

Materials:

  • Mice or rats

  • This compound peptide

  • Saline (vehicle)

  • Topical corneal anesthetic

  • A constant-current electrical stimulator with corneal electrodes

Procedure:

  • Kindling Induction: Repeatedly stimulate the corneas of the animals with a sub-convulsive electrical stimulus (e.g., 6 Hz) once or twice daily.[13]

  • Seizure Scoring: After each stimulation, score the behavioral seizure severity using a standardized scale (e.g., Racine scale).[13]

  • Fully Kindled State: Continue the stimulations until the animals consistently exhibit a generalized convulsive seizure (fully kindled state).[13]

  • This compound Treatment:

    • To study effects on epileptogenesis: Administer this compound or vehicle daily before each kindling stimulation.

    • To study effects on chronic seizures: Administer this compound or vehicle to fully kindled animals before a test stimulation.

  • Data Analysis: Compare the rate of kindling development (number of stimulations to reach a fully kindled state) or the seizure severity in fully kindled animals between the this compound and control groups.

Conclusion

This compound serves as a powerful and specific tool for investigating the role of astroglial connexin43 hemichannels in the pathophysiology of epilepsy. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of targeting this pathway for the development of novel anti-seizure therapies. The ability of this compound to selectively block Cx43 hemichannels offers a unique opportunity to unravel the complex interplay between astrocytes and neurons in the epileptic brain.

References

TAT-Gap19: A Connexin43 Hemichannel Inhibitor for Liver Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction:

Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and liver failure. A key pathological feature is the activation of hepatic stellate cells (HSCs), which produce excessive extracellular matrix proteins, leading to scar tissue formation. Connexin43 (Cx43), a protein that forms gap junctions and hemichannels, is upregulated in activated HSCs and implicated in the progression of liver disease.[1][2][3][4][5] TAT-Gap19 is a specific inhibitor of Cx43 hemichannels, offering a targeted approach to investigate the role of this pathway in liver fibrosis and as a potential therapeutic agent.[6][7] These application notes provide a summary of the use of this compound in a preclinical model of liver fibrosis, including experimental protocols and key findings.

Mechanism of Action

This compound is a peptide that specifically blocks Cx43 hemichannels without affecting gap junctional communication.[7] In the context of liver fibrosis, the inhibition of Cx43 hemichannels by this compound is thought to interfere with the signaling pathways that promote HSC activation and the fibrotic response.[8] The proposed mechanism involves the modulation of oxidative stress and inflammatory responses.[2][6][8]

Signaling Pathway of this compound in Liver Fibrosis

TAT_Gap19_Pathway cluster_HSC Activated Hepatic Stellate Cell cluster_Stimuli Pathological Stimuli Cx43 Connexin 43 Hemichannel Oxidative_Stress Oxidative Stress Cx43->Oxidative_Stress Promotes TAT_Gap19 This compound TAT_Gap19->Cx43 Inhibits Fibrosis Fibrosis (Collagen Deposition, α-SMA expression) Oxidative_Stress->Fibrosis Chronic_Injury Chronic Liver Injury (e.g., Thioacetamide) Chronic_Injury->Cx43 Upregulates Expression & Opening

Caption: Proposed mechanism of this compound in reducing liver fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a mouse model of thioacetamide (TAA)-induced liver fibrosis.[6][8]

Table 1: Effects of this compound on Liver Fibrosis Markers

Treatment GroupCollagen Deposition (% area)α-SMA-Positive Cells (% area)
TAA + Saline2.5 ± 0.33.2 ± 0.4
TAA + this compound1.5 ± 0.2*1.8 ± 0.3**

*p ≤ 0.05, **p ≤ 0.01 compared to TAA + Saline group. Data are presented as mean ± SEM.[8]

Table 2: Effects of this compound on Oxidative Stress Markers

Treatment GroupSuperoxide Dismutase (SOD) Activity (U/mg protein)Glutathione Peroxidase (GPx) Activity (nmol/min/mg protein)
TAA + Saline10.2 ± 0.845.3 ± 3.1
TAA + this compound15.8 ± 1.1***46.1 ± 2.9

***p ≤ 0.0001 compared to TAA + Saline group. Data are presented as mean ± SEM.[8]

Experimental Protocols

This section details the methodology for inducing liver fibrosis in mice and the subsequent treatment with this compound.

Thioacetamide (TAA)-Induced Liver Fibrosis Model

This protocol describes the induction of liver fibrosis in mice using repeated intraperitoneal injections of TAA.

Materials:

  • Thioacetamide (TAA)

  • Sterile saline (0.9% NaCl)

  • Male Balb/c mice (8-10 weeks old)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a stock solution of TAA in sterile saline.

  • For the first week, administer TAA intraperitoneally at a dose of 100 mg/kg body weight.[6][8]

  • In the subsequent weeks, increase the TAA dose by 10% each week for a total of eight weeks.[6][8] The final dose will be approximately 200 mg/kg body weight.[6][8]

  • Monitor the health of the mice regularly.

This compound Administration

This protocol outlines the continuous delivery of this compound using osmotic pumps.

Materials:

  • This compound peptide

  • Sterile saline (0.9% NaCl)

  • Alzet osmotic pumps

  • Surgical instruments for implantation

  • Anesthesia

Procedure:

  • Following the 8-week TAA induction period, anesthetize the mice.

  • Implant an Alzet osmotic pump into the peritoneal cavity.[6][8]

  • The osmotic pump should be filled with this compound dissolved in sterile saline to deliver a continuous dose of 1 mg/kg body weight/day for two weeks.[6][8]

  • A control group of mice should be implanted with osmotic pumps containing only sterile saline.

  • After the two-week treatment period, euthanize the mice and collect liver tissue and blood samples for analysis.[8]

Experimental Workflow

Experimental_Workflow cluster_Induction Fibrosis Induction (8 Weeks) cluster_Treatment Treatment (2 Weeks) cluster_Analysis Analysis TAA_Admin TAA Administration (i.p., escalating dose) Pump_Implant Osmotic Pump Implantation (peritoneal cavity) TAA_Admin->Pump_Implant TAT_Treatment This compound Treatment (1 mg/kg/day) Pump_Implant->TAT_Treatment Saline_Control Saline Control Pump_Implant->Saline_Control Euthanasia Euthanasia & Sample Collection TAT_Treatment->Euthanasia Saline_Control->Euthanasia Histology Histological Analysis (Collagen, α-SMA) Euthanasia->Histology Biochemistry Biochemical Analysis (Oxidative Stress Markers) Euthanasia->Biochemistry

Caption: Workflow for TAA-induced fibrosis and this compound treatment.

Conclusion

This compound serves as a valuable research tool for investigating the role of Cx43 hemichannels in the pathogenesis of liver fibrosis. The provided data and protocols offer a foundation for designing and conducting experiments to further elucidate the therapeutic potential of targeting this pathway. The specific inhibition of Cx43 hemichannels by this compound allows for a more precise understanding of their contribution to the fibrotic process compared to general gap junction blockers.[8]

References

Troubleshooting & Optimization

Navigating the Stability of TAT-Gap19: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the connexin43 hemichannel blocker TAT-Gap19, ensuring its stability and proper handling is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of this compound's stability in solution, recommended storage conditions, and troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

A1: Lyophilized this compound powder should be stored in a tightly sealed container, protected from moisture, and kept at low temperatures. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[1][2][3]

Q2: What is the best solvent for reconstituting this compound?

A2: this compound is soluble in water and PBS.[3][4][5] Some suppliers also indicate solubility in DMSO.[3][6] For most cell-based assays and in vivo studies, sterile PBS is a suitable solvent.

Q3: I'm having trouble dissolving the peptide. What should I do?

A3: If you encounter solubility issues, gentle warming and/or brief ultrasonication can aid in dissolving the peptide.[1][2][3] It is crucial to ensure the peptide is fully dissolved before use to achieve an accurate concentration.

Q4: How should I store this compound solutions?

A4: Once reconstituted, it is recommended to prepare aliquots of the this compound solution to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2]

Q5: Can I store this compound solutions at 4°C?

A5: Storing this compound solutions at 4°C is not recommended for extended periods. For daily or very short-term use, it may be acceptable, but for periods longer than a day, freezing is the preferred method to maintain peptide integrity.

Q6: Is this compound prone to aggregation?

A6: While specific aggregation studies for this compound are not extensively published, peptides, in general, can be susceptible to aggregation, especially at high concentrations or after multiple freeze-thaw cycles. Visual inspection for turbidity or precipitation is a primary indicator of aggregation.

Troubleshooting Guide

This section addresses common problems that may arise during the handling and use of this compound.

Issue 1: Reduced or No Biological Activity

Possible Causes & Solutions:

  • Improper Storage: The peptide may have degraded due to incorrect storage conditions.

    • Solution: Always store lyophilized peptide and reconstituted solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Incorrect Concentration: Errors in reconstitution or dilution can lead to a lower than expected final concentration.

    • Solution: Carefully calculate the required volume of solvent for reconstitution. Ensure the peptide is completely dissolved before making further dilutions. Consider verifying the concentration using a spectrophotometer if possible.

  • Peptide Adsorption: Peptides can adsorb to the surface of plastic or glass vials, leading to a lower effective concentration.

    • Solution: Use low-protein-binding microcentrifuge tubes for storage and dilution.

Issue 2: Precipitation or Cloudiness in Solution

Possible Causes & Solutions:

  • Low Solubility: The concentration may be too high for the chosen solvent.

    • Solution: Try dissolving the peptide in a larger volume of solvent. If solubility issues persist, consider using a different solvent system, such as one containing a small amount of DMSO, if compatible with your experimental setup.[3][6]

  • Aggregation: The peptide may be aggregating.

    • Solution: Brief sonication may help to break up aggregates.[1][2][3] However, if significant precipitation is observed, it is best to prepare a fresh solution. Avoid conditions known to promote aggregation, such as repeated temperature changes.

  • Buffer Incompatibility: Components of your experimental buffer may be causing the peptide to precipitate.

    • Solution: Test the solubility of this compound in your final experimental buffer before conducting the full experiment.

Data Summary

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationReference(s)
Lyophilized Powder-80°CUp to 2 years[2][3]
-20°CUp to 1 year[2][3]
Reconstituted Solution-80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]
Table 2: Solubility of this compound
SolventReported SolubilityReference(s)
Water1 mg/mL to 100 mg/mL[1][3][4]
PBS100 mg/mL[3]
DMSO2 mg/mL[3]

Note: Solubility can be batch-dependent. It is always recommended to refer to the product-specific datasheet.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Add the calculated volume of sterile water or PBS to the vial to achieve the desired stock concentration.

  • Gently vortex the vial to mix.

  • If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into low-protein-binding tubes for storage.

Protocol 2: Assessment of this compound Purity and Integrity by HPLC

While detailed stability studies are not widely published, a common method to assess peptide purity and degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Prepare a standard solution: Dissolve a freshly opened vial of this compound in an appropriate solvent to a known concentration.

  • Prepare test samples: Use aliquots of this compound that have been stored under various conditions (e.g., different temperatures, durations, or in different buffers).

  • HPLC analysis:

    • Use a C18 column.

    • Employ a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data analysis: Compare the chromatograms of the test samples to the standard. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

Visualizations

experimental_workflow Experimental Workflow: Assessing this compound Stability cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results start Start: Lyophilized this compound reconstitute Reconstitute in desired buffer start->reconstitute aliquot Aliquot samples reconstitute->aliquot cond1 Condition 1 (e.g., -20°C) aliquot->cond1 cond2 Condition 2 (e.g., 4°C) aliquot->cond2 cond3 Condition 3 (e.g., Room Temp) aliquot->cond3 timepoints Collect samples at various time points cond1->timepoints cond2->timepoints cond3->timepoints hplc Analyze by RP-HPLC timepoints->hplc activity Functional Assay (e.g., dye uptake) timepoints->activity compare Compare peak purity and biological activity hplc->compare activity->compare end Determine stability profile compare->end

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_guide Troubleshooting: Low this compound Activity start Start: Low or no biological activity observed check_storage Were storage recommendations followed? start->check_storage check_prep Was the reconstitution procedure correct? check_storage->check_prep Yes improper_storage Action: Use a fresh vial of peptide stored correctly. check_storage->improper_storage No check_conc Is the final concentration accurate? check_prep->check_conc Yes reconstitute_fresh Action: Prepare a fresh stock solution, ensuring complete dissolution. check_prep->reconstitute_fresh No verify_conc Action: Recalculate dilutions. If possible, verify concentration. check_conc->verify_conc No contact_support If issues persist, contact technical support. check_conc->contact_support Yes

Caption: Decision tree for troubleshooting low this compound activity.

References

TAT Peptide Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the TAT peptide.

FAQs & Troubleshooting Guides

Q1: We are observing unexpected cytotoxicity after treating our cells with a TAT-cargo fusion protein. What could be the cause?

A1: Unexpected cytotoxicity can arise from several factors. Firstly, the TAT peptide itself, although generally considered to have low toxicity, can induce apoptosis in a dose-dependent manner in some cell lines[1]. Secondly, the conjugation of a cargo molecule can sometimes alter the overall properties of the fusion protein, leading to unforeseen toxic effects[2][3]. It is also crucial to consider that the TAT peptide can influence the expression of proteins involved in cell survival, such as the Bcl-2 family[4][5].

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: Test a range of concentrations of your TAT-cargo protein to determine the toxicity threshold. Also, test the TAT peptide alone at corresponding concentrations to assess its intrinsic toxicity in your specific cell type.

  • Control Experiments: Include controls with the unconjugated cargo and a scrambled TAT peptide sequence conjugated to your cargo to differentiate between the effects of the TAT peptide, the cargo, and the conjugation itself.

  • Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V staining or caspase activity assay) to determine if the observed cytotoxicity is due to programmed cell death.

  • Optimize Delivery Conditions: Reduce incubation time and peptide concentration to the minimum required for efficient delivery to mitigate potential toxic effects[6].

Q2: Our TAT-fusion protein is not localizing to the nucleus as expected. What are the potential reasons and how can we troubleshoot this?

A2: Inefficient or incorrect subcellular localization is a common issue. The TAT peptide is known to interact with components of the nuclear import machinery, specifically importin-α and importin-β[1][7]. However, this interaction can be complex and is not always sufficient for efficient nuclear import of large cargo molecules[8]. In the cellular environment, the classical nuclear import pathway for TAT can be silenced, with passive diffusion playing a more significant role for smaller cargoes[1].

Troubleshooting Steps:

  • Verify Nuclear Import Pathway: The interaction with importins is crucial. You can perform a competitive binding assay to ensure your TAT-cargo is not being outcompeted by endogenous proteins for binding to importins.

  • Cargo Size Consideration: The efficiency of TAT-mediated nuclear import is inversely related to the size of the cargo. For large proteins, the nuclear pore complex may still present a barrier[8]. Consider using a smaller version of your cargo if possible.

  • Optimize Experimental Conditions: Nuclear import is an active process that can be affected by cell health and experimental conditions. Ensure cells are healthy and metabolically active during the experiment.

  • Alternative Strategies: If direct nuclear import remains inefficient, consider incorporating a classical nuclear localization signal (NLS) into your fusion protein in addition to the TAT peptide[6].

Q3: We are seeing unexpected changes in gene expression related to inflammation in our experiments. Could the TAT peptide be responsible?

A3: Yes, the TAT peptide can modulate inflammatory responses. Studies have shown that the TAT peptide alone can inhibit the production of certain cytokines and interfere with the NF-κB signaling pathway by partially reducing IκBα degradation[1]. This can lead to unanticipated changes in the expression of inflammatory genes.

Troubleshooting Steps:

  • Control for TAT Peptide Effects: Treat cells with the TAT peptide alone to quantify its specific effect on the inflammatory genes of interest.

  • Analyze NF-κB Pathway Activation: Use techniques like Western blotting to assess the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits in the presence and absence of the TAT peptide.

  • Use a Scrambled Peptide Control: A TAT peptide with a scrambled amino acid sequence can serve as a negative control to demonstrate that the observed effects are specific to the TAT sequence.

Quantitative Data on Off-Target Interactions

The following tables summarize key quantitative data related to the off-target binding of the TAT peptide.

Table 1: Binding Affinities of TAT Peptides to Nuclear Import Receptors

PeptideBinding PartnerMethodDissociation Constant (Kd)Reference
HIV-1 Tat:NLS/CPPImportin-αGST-pulldown1.2 ± 0.2 µM[7]
TatGGGImportin-αFRET in live cells26 ± 5 µM (low expression)[1]
TatGGGImportin-αFRET in live cells175 ± 35 µM (high expression)[1]
TatGGGImportin-βFRET in live cells320 ± 75 µM[1]

Table 2: Thermodynamic Parameters of TAT Peptide Binding to Heparan Sulfate

ParameterValueConditionsReference
Binding Constant (K₀)(6.0 ± 0.6) x 10⁵ M⁻¹28°C, 10 mM Tris, 100 mM NaCl, pH 7.4[7]
Reaction Enthalpy (ΔH)-4.6 ± 1.0 kcal/mol28°C[7]
Stoichiometry (TAT:HS)6.3 ± 1.028°C[7]

Experimental Protocols

Protocol 1: In Vitro Competitive Binding Assay for TAT-Importin Interaction

This protocol allows for the assessment of the binding of a TAT-fusion protein to importins and can be adapted to a competitive format to test for off-target binding.

Materials:

  • Purified recombinant GST-tagged Importin-α or Importin-β

  • Purified His-tagged TAT-cargo fusion protein

  • Purified His-tagged control protein (e.g., GFP)

  • Glutathione-Sepharose beads

  • Binding Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% glycerol, 1% Nonidet P-40, protease inhibitors

  • Wash Buffer: Binding buffer without protease inhibitors

  • Elution Buffer: SDS-PAGE loading buffer

Procedure:

  • Bead Preparation: Equilibrate Glutathione-Sepharose beads with binding buffer.

  • Protein Incubation: In separate tubes, incubate a constant amount of GST-Importin-α or GST-Importin-β with an increasing concentration of His-TAT-cargo protein for 2 hours at 4°C with gentle rotation. For a competitive assay, pre-incubate the GST-importin with a potential competitor before adding the His-TAT-cargo.

  • Binding: Add the equilibrated Glutathione-Sepharose beads to each protein mixture and incubate for another 1 hour at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove unbound proteins.

  • Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5 minutes to elute the bound proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-His antibody to detect the bound TAT-cargo protein.

Protocol 2: MTT Assay for Assessing Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • TAT-cargo protein and appropriate controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the TAT-cargo protein, TAT peptide alone, and other controls for the desired incubation period (e.g., 24 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway Diagrams

NFkB_Pathway_Interference cluster_stimulus External Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB TAT TAT Peptide TAT->IKK inhibits degradation of IκBα NFkB_nuc NF-κB Gene Inflammatory Gene Expression NFkB_nuc->Gene activates IkB_NFkB->IkB IκBα degraded IkB_NFkB->NFkB_nuc NF-κB translocates

Caption: Interference of TAT Peptide with the NF-κB Signaling Pathway.

Apoptosis_Pathway_Modulation cluster_Bcl2 Bcl-2 Family Proteins TAT TAT Peptide Bcl2 Bcl-2 (anti-apoptotic) TAT->Bcl2 upregulates expression Bax Bax (pro-apoptotic) TAT->Bax can influence expression Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits cytochrome c release Bax->Mitochondrion promotes cytochrome c release Caspases Caspase Activation Mitochondrion->Caspases cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Modulation of the Apoptotic Pathway by the TAT Peptide.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., cytotoxicity, mislocalization) Q1 Is cytotoxicity observed? Start->Q1 A1_Yes Perform Dose-Response and Apoptosis Assays Q1->A1_Yes Yes Q2 Is the cargo mislocalized? Q1->Q2 No End Identify and Mitigate Off-Target Effect A1_Yes->End A2_Yes Check Cargo Size and Perform Competitive Binding Assay Q2->A2_Yes Yes Q3 Are inflammatory genes affected? Q2->Q3 No A2_Yes->End A3_Yes Analyze NF-κB Pathway and Use Scrambled Peptide Control Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Logical Workflow for Troubleshooting TAT Peptide Off-Target Effects.

References

Technical Support Center: In Vivo Delivery of TAT-Gap19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAT-Gap19 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a mimetic peptide designed to specifically inhibit connexin 43 hemichannels (Cx43 HCs).[1][2] It consists of two key components:

  • Gap19: A nonapeptide derived from the cytoplasmic loop of Cx43 that selectively blocks the activity of Cx43 hemichannels without significantly affecting the function of gap junction channels or Pannexin1 channels at typical working concentrations.[3][4][5][6]

  • TAT (Trans-Activator of Transcription): A cell-penetrating peptide derived from the HIV-1 virus that facilitates the transport of Gap19 across cell membranes and the blood-brain barrier, enabling its use in in vivo studies.[3][4]

The mechanism of action involves Gap19 binding to the C-terminal tail of Cx43, which prevents the interaction between the C-terminal tail and the cytoplasmic loop necessary for hemichannel opening.[7]

Q2: How should I reconstitute and store this compound?

A2: For reconstitution, this compound is soluble in sterile water (up to 50 mg/mL) or PBS.[1][2] It is recommended to prepare fresh solutions for in vivo use and sterilize through a 0.22 µm filter if necessary.[1] For storage of the powder, keep it at -80°C for up to two years.[1] Stock solutions can be stored at -80°C for up to six months.[1]

Q3: What is the recommended in vivo dosage for this compound?

A3: The optimal dosage of this compound can vary significantly depending on the animal model, administration route, and the specific pathology being investigated. It is crucial to perform a dose-finding study for new applications.[8] Based on published studies, the following dosages have been reported:

Animal ModelAdministration RouteDosageApplicationReference
Mice (C57Bl/6)Intracarotid Injection45 mg/kgAcute brain delivery[3]
Mice (C57Bl/6)Intravenous (tail vein)55 mg/kgBrain penetration study[1][2][3][4]
MiceIntraperitoneal25 mg/kgNeuroprotection in ischemia/reperfusion[8][9]
MiceIntraperitoneal (osmotic pump)1 mg/kg/dayChronic liver fibrosis treatment[1][10][11]
RatsIntravenous25 mg/kgMyocardial ischemia/reperfusion[12]

Q4: Can this compound cross the blood-brain barrier?

A4: Yes, the TAT peptide facilitates the passage of Gap19 across the blood-brain barrier.[1][2][3][4] Studies have demonstrated the presence of this compound in the brain parenchyma following systemic administration, such as intravenous or intracarotid injections.[3][4]

Troubleshooting Guide

Problem 1: Low or no observed efficacy of this compound in my in vivo model.

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: The effective dose of this compound is highly dependent on the experimental context. Review the literature for dosages used in similar models. If the information is unavailable, a dose-response study is recommended to determine the optimal concentration for your specific application.[8]

  • Possible Cause 2: Inefficient Delivery to the Target Tissue.

    • Solution: While TAT facilitates uptake, bioavailability can still be a limiting factor. Consider alternative administration routes that may provide more direct delivery. For instance, for neurological applications, intracerebroventricular (ICV) injection could be an option, although systemic routes like intravenous or intraperitoneal administration have also been shown to be effective.[3][8][9] For chronic studies, the use of an osmotic pump for continuous delivery can ensure stable peptide levels.[10][11]

  • Possible Cause 3: Peptide Instability.

    • Solution: Ensure proper storage and handling of the peptide. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. For in vivo experiments, ensure the vehicle is appropriate and does not degrade the peptide.

Problem 2: Suspected off-target effects or cytotoxicity.

  • Possible Cause 1: High Concentration.

    • Solution: While Gap19 is highly selective for Cx43 hemichannels, very high concentrations (e.g., 500 µM) may start to affect other channels like Pannexin1.[6] It is important to use the lowest effective concentration determined from a dose-response study.

  • Possible Cause 2: Effects of the TAT Peptide.

    • Solution: The TAT peptide itself can sometimes elicit biological responses, including inflammatory reactions in certain cell types.[13][14] It is crucial to include a control group that receives the TAT peptide alone (without Gap19) to differentiate the effects of the cell-penetrating peptide from the specific inhibition of Cx43 hemichannels by Gap19.[13]

  • Possible Cause 3: Cytotoxicity.

    • Solution: Although generally considered safe, high concentrations of cell-penetrating peptides can potentially lead to cytotoxicity.[15] If you suspect cytotoxicity, consider performing a cell viability assay (e.g., MTT assay) in vitro with your target cells to assess the tolerability of the this compound concentrations you are using in vivo.

Problem 3: Difficulty in confirming target engagement in vivo.

  • Possible Cause 1: Lack of a direct assay for in vivo hemichannel activity.

    • Solution: Direct measurement of hemichannel activity in vivo is challenging. However, you can assess target engagement through downstream markers. For example, Cx43 hemichannel opening is associated with the release of ATP and other signaling molecules like D-serine.[7][13] Measuring the levels of these molecules in the target tissue or biofluids (e.g., via microdialysis) can provide indirect evidence of this compound's inhibitory effect.[13] Additionally, you can perform immunohistochemistry on tissue sections using an antibody against the TAT sequence to confirm the delivery and localization of the peptide within the target organ.[3]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Intravenous Injection

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile, pyrogen-free saline to the desired stock concentration.

    • For a 55 mg/kg dose in a 25g mouse, you would inject 1.375 mg of the peptide. If your stock solution is 10 mg/mL, you would inject 137.5 µL.

    • Ensure the final volume is appropriate for tail vein injection (typically 100-200 µL for a mouse).

  • Animal Handling:

    • Properly restrain the mouse, for example, using a commercial restrainer.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection:

    • Sterilize the tail with an alcohol wipe.

    • Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Monitor the animal for any adverse reactions.

    • Proceed with the experimental timeline as planned. For example, tissue collection for analysis of peptide distribution can be performed at various time points post-injection (e.g., 1 hour or 24 hours).[3]

Protocol 2: Assessment of this compound Brain Penetration by Immunohistochemistry

  • Tissue Collection and Preparation:

    • At the desired time point after this compound administration (e.g., 1 or 24 hours), deeply anesthetize the animal.[3]

    • Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% in PBS) until it sinks.

    • Freeze the brain and cut cryosections (e.g., 20-40 µm thick) using a cryostat.

  • Immunostaining:

    • Mount the sections on slides.

    • Permeabilize the sections with a solution containing a detergent (e.g., 0.1-0.3% Triton X-100 in PBS).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).

    • Incubate the sections with a primary antibody against the TAT sequence overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature.

    • Wash the sections with PBS.

    • (Optional) Perform co-staining with cell-type specific markers (e.g., GFAP for astrocytes) to identify the cells that have taken up the peptide.[3]

  • Imaging and Analysis:

    • Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Image the sections using a fluorescence or confocal microscope.

    • Compare the fluorescence intensity between animals treated with this compound and vehicle-only controls to confirm the presence and distribution of the peptide in the brain.[3]

Visualizations

TAT_Gap19_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAT_Gap19_ext This compound TAT_Gap19_int This compound TAT_Gap19_ext->TAT_Gap19_int TAT-mediated translocation Cx43_HC Connexin 43 Hemichannel (Closed) Cx43_CT Cx43 C-terminus TAT_Gap19_int->Cx43_CT Binding Cx43_CL Cx43 Cytoplasmic Loop Cx43_CL->Cx43_CT Interaction required for HC opening (Blocked by Gap19)

Caption: Mechanism of this compound action.

Troubleshooting_Workflow Start In Vivo Experiment with this compound Check_Efficacy Observed Efficacy? Start->Check_Efficacy Success Experiment Successful Check_Efficacy->Success Yes Troubleshoot Initiate Troubleshooting Check_Efficacy->Troubleshoot No Check_Dosage Review/Optimize Dosage Troubleshoot->Check_Dosage Check_Delivery Evaluate Delivery Route Troubleshoot->Check_Delivery Check_Controls Assess Controls (e.g., TAT peptide alone) Troubleshoot->Check_Controls Check_Downstream Measure Downstream Markers (ATP, D-serine) Check_Dosage->Check_Downstream Check_Delivery->Check_Downstream Check_Controls->Check_Downstream

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing TAT-Gap19 for Effective Hemichannel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAT-Gap19. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for the specific inhibition of Connexin 43 (Cx43) hemichannels. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Cx43 hemichannels?

A1: this compound is a mimetic peptide designed to specifically block Cx43 hemichannels.[1][2] It consists of two key components:

  • Gap19: A nine-amino-acid peptide (KQIEIKKFK) derived from the cytoplasmic loop of Cx43.[3] It competitively binds to the C-terminal tail of Cx43, preventing the intramolecular interaction between the C-terminus and the cytoplasmic loop that is essential for hemichannel opening.[4][5][6]

  • TAT (Trans-Activator of Transcription): A cell-penetrating peptide derived from the HIV-1 TAT protein (YGRKKRRQRRR). This motif facilitates the transport of Gap19 across the cell membrane, allowing it to reach its intracellular target.[4][7]

This targeted mechanism allows this compound to inhibit Cx43 hemichannels without significantly affecting gap junction channels.[1][7]

Troubleshooting Guides

Problem 1: I am not observing any inhibition of hemichannel activity (e.g., no reduction in dye uptake or ATP release) after applying this compound.

Possible Causes and Solutions:

  • Suboptimal Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific model. Start with a concentration range of 10 µM to 200 µM for in vitro experiments.[8] For some cell types, concentrations up to 500 µM have been used.[3]

  • Insufficient Pre-incubation Time: this compound requires time to penetrate the cell membrane and interact with its target.

    • Solution: Ensure a sufficient pre-incubation period. A pre-incubation time of 30-60 minutes is generally recommended before stimulating hemichannel activity.[8]

  • Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide.

    • Solution: Store this compound powder at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year).[1] Once reconstituted, store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

  • Incorrect Reconstitution: The peptide may not be fully solubilized.

    • Solution: Reconstitute this compound in sterile water or PBS.[1][2] If you encounter solubility issues, gentle warming or sonication can help.[1]

  • Low Cx43 Expression: The target cells may not express sufficient levels of Cx43.

    • Solution: Verify Cx43 expression in your cell model using techniques such as Western blotting or immunofluorescence.

Problem 2: How can I be sure that the observed effects are specific to Cx43 hemichannel inhibition and not off-target effects?

Solutions:

  • Use a Control Peptide: A scrambled version of Gap19 or the TAT peptide alone should be used as a negative control to rule out non-specific effects of the peptide sequence or the TAT motif itself.[8] Some studies have noted that the TAT peptide alone can influence inflammatory markers in certain endothelial cells.[4]

  • Confirm Specificity for Cx43: this compound has been shown to be specific for Cx43 and does not significantly inhibit Pannexin-1 (Panx1) channels at concentrations that block Cx43 hemichannels. However, at higher concentrations (around 500 µM), some minor inhibition of Panx1 channels has been observed.[3]

  • Orthogonal Validation: Use alternative methods to confirm the role of Cx43 hemichannels, such as siRNA-mediated knockdown of Cx43 or using cells from Cx43 knockout animals.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound for in vitro and in vivo applications as reported in the literature.

Table 1: In Vitro Effective Concentrations of this compound

Cell Type/ModelAssayEffective ConcentrationIC50Reference
C6 glioma cellsHemichannel Inhibition-~7 µM[5][7]
Cultured cortical astrocytesATP Release10-200 µM~142 µM[5][8]
Cultured cortical astrocytesEthidium Bromide Uptake344-688 µM-[7]
HeLa cells expressing Cx43Electrophysiology (unitary currents)100-200 µM-[3][9]
Telomerase-immortalized human Coronary Artery/Microvascular Endothelial cells (TICAE/TIME)Various (ROS, cell death, inflammation)100 µM-[4]

Table 2: In Vivo Administration and Effective Doses of this compound

Animal ModelAdministration RouteDosageOutcomeReference
Mice (C57Bl6)Intracarotid injection45 mg/kgPeptide detected in brain tissue[7]
Mice (C57Bl6)Intravenous (tail vein)55 mg/kgPeptide detected in brain tissue after 24h[1][7]
MiceIntraperitoneal (osmotic pump)1 mg/kg/day (for 2 weeks)Alleviated liver fibrosis[1]
MiceIntraperitoneal (TAT-conjugate)25 mg/kgNeuroprotection in ischemia/reperfusion model[8]
MiceIntracerebroventricular300 µg/kgReduced infarct volume in stroke model[8]

Experimental Protocols

Protocol 1: Dye Uptake Assay for Measuring Cx43 Hemichannel Activity

This protocol is adapted from studies on cultured astrocytes.[7]

  • Cell Culture: Plate astrocytes on glass coverslips and culture until confluent.

  • Induction of Hemichannel Opening: Treat cells with pro-inflammatory cytokines (e.g., 10 ng/mL each of TNF-α and IL-1β) for 3 hours to activate Cx43 hemichannels.[7] Alternatively, a calcium-free solution can be used to induce opening.[7]

  • This compound Incubation: Pre-incubate the cells with the desired concentration of this compound for 30 minutes prior to and during the dye uptake period.

  • Dye Loading: Add a fluorescent dye such as ethidium bromide (Etd+) to the culture medium.

  • Imaging: After the incubation period, wash the cells to remove excess dye and acquire fluorescence images using a microscope.

  • Quantification: Measure the fluorescence intensity within the cells to quantify dye uptake. A significant reduction in fluorescence in this compound treated cells compared to controls indicates inhibition of hemichannel activity.

Protocol 2: ATP Release Assay

This protocol is based on experiments performed in cultured cortical astrocytes.[5]

  • Cell Culture: Grow astrocytes in culture plates to the desired confluency.

  • This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Stimulation of ATP Release: Trigger ATP release by applying a stimulus such as glutamate (e.g., 100 µM for 15 minutes).[5]

  • Sample Collection: Collect the extracellular medium from each well.

  • ATP Measurement: Quantify the ATP concentration in the collected samples using a luciferin-luciferase-based ATP assay kit.

  • Data Analysis: Compare the amount of ATP released from this compound treated cells to that from untreated control cells to determine the extent of inhibition.

Visualizations

TAT_Gap19_Mechanism cluster_membrane Cell Membrane TAT-Gap19_ext This compound TAT-Gap19_int This compound TAT-Gap19_ext->TAT-Gap19_int TAT-mediated translocation Membrane Cx43_HC Cx43 Hemichannel (Closed) Cx43_CT Cx43 C-Terminus TAT-Gap19_int->Cx43_CT Binds to Cx43_CL Cx43 Cytoplasmic Loop Cx43_CT->Cx43_CL Interaction (Blocked)

Caption: Mechanism of this compound inhibition of Cx43 hemichannels.

Dye_Uptake_Workflow Start Start: Plate Cells Induce_HC Induce Hemichannel Opening Start->Induce_HC Pre_Incubate Pre-incubate with This compound (30 min) Induce_HC->Pre_Incubate Add_Dye Add Fluorescent Dye Pre_Incubate->Add_Dye Wash Wash Cells Add_Dye->Wash Image Acquire Images Wash->Image Quantify Quantify Fluorescence Image->Quantify End End Quantify->End

Caption: Experimental workflow for a dye uptake assay.

Troubleshooting_Logic No_Inhibition Problem: No Hemichannel Inhibition Check_Conc Is Concentration Optimal? No_Inhibition->Check_Conc Check_Time Sufficient Pre- incubation Time? Check_Conc->Check_Time Yes Solution_Conc Solution: Perform Dose-Response Check_Conc->Solution_Conc No Check_Peptide Peptide Integrity OK? Check_Time->Check_Peptide Yes Solution_Time Solution: Increase Incubation Time (30-60 min) Check_Time->Solution_Time No Check_Cx43 Sufficient Cx43 Expression? Check_Peptide->Check_Cx43 Yes Solution_Peptide Solution: Check Storage & Reconstitution Check_Peptide->Solution_Peptide No Solution_Cx43 Solution: Verify Cx43 Expression (e.g., Western Blot) Check_Cx43->Solution_Cx43 No

Caption: Troubleshooting logic for lack of this compound effect.

References

Technical Support Center: In Vitro Confirmation of TAT-Gap19 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the in vitro activity of TAT-Gap19, a specific inhibitor of Connexin 43 (Cx43) hemichannels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a mimetic peptide that specifically blocks Cx43 hemichannels. It consists of a short amino acid sequence (Gap19) derived from the cytoplasmic loop of Cx43, fused to a cell-penetrating peptide sequence from the HIV-1 transactivator of transcription (TAT). The TAT sequence facilitates the peptide's entry into the cell. Inside the cell, Gap19 binds to the C-terminal tail of Cx43, which prevents the interaction between the cytoplasmic loop and the C-terminal tail necessary for hemichannel opening.[1][2] Importantly, this compound does not significantly affect gap junctional communication.[3][4]

Q2: What are the recommended in vitro assays to confirm this compound activity?

A2: The most common and reliable in vitro assays for confirming this compound activity include:

  • Dye Uptake Assays: These assays measure the influx of fluorescent dyes (e.g., ethidium bromide, Lucifer Yellow, propidium iodide) through open hemichannels. Inhibition of dye uptake in the presence of this compound indicates its blocking activity.

  • ATP Release Assays: Activated Cx43 hemichannels release ATP into the extracellular space. Measuring the reduction of ATP release in the presence of this compound is a functional measure of its inhibitory effect.[1]

  • Electrophysiology (Patch-Clamp): This technique directly measures the ion currents flowing through single hemichannels. A reduction in the frequency or amplitude of these currents upon application of this compound provides direct evidence of channel blockade.[1]

Q3: What cell types are suitable for testing this compound activity?

A3: A variety of cell types that endogenously express Cx43 or have been engineered to overexpress it are suitable. Commonly used models include:

  • Primary astrocyte cultures[4]

  • HeLa cells stably expressing Cx43[1]

  • Cardiomyocytes[5]

  • Endothelial cells (e.g., TICAE, TIME)[1]

  • C6 glioma cells[6]

Q4: What is the typical effective concentration range for this compound in vitro?

A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, concentrations in the range of 10 µM to 100 µM are commonly used.[6] The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 7 µM.[7]

Troubleshooting Guide

Issue 1: No inhibition of dye uptake is observed with this compound treatment.

  • Possible Cause 1: Inadequate this compound concentration.

    • Solution: Increase the concentration of this compound. A concentration titration experiment is recommended to determine the optimal concentration for your specific cell type and assay conditions.

  • Possible Cause 2: Insufficient pre-incubation time.

    • Solution: Ensure that the cells are pre-incubated with this compound for a sufficient period (e.g., 30-60 minutes) to allow for cellular uptake and binding to the target.

  • Possible Cause 3: Low Cx43 expression in the chosen cell line.

    • Solution: Confirm the expression of Cx43 in your cell line using techniques like Western blotting or immunofluorescence. Consider using a cell line with higher or induced Cx43 expression.

  • Possible Cause 4: The observed dye uptake is not mediated by Cx43 hemichannels.

    • Solution: Use other, less specific hemichannel blockers (e.g., carbenoxolone) or inhibitors of other potential dye uptake channels (e.g., Pannexin-1 channels) to characterize the pathway.[6] Also, include a negative control peptide, such as a scrambled version of this compound, to ensure the observed effects are specific.[2]

Issue 2: High background signal in the ATP release assay.

  • Possible Cause 1: Cell lysis leading to non-specific ATP release.

    • Solution: Handle cells gently to minimize mechanical stress. Use a viability assay (e.g., LDH assay) to check for membrane integrity.

  • Possible Cause 2: Basal hemichannel activity is too high.

    • Solution: Ensure that the assay is performed under conditions that do not overly stress the cells, which can lead to hemichannel opening. Maintain physiological calcium levels in the extracellular solution.

Issue 3: Difficulty in obtaining stable patch-clamp recordings of hemichannel activity.

  • Possible Cause 1: Low abundance of active hemichannels at the cell surface.

    • Solution: Use a stimulus known to open Cx43 hemichannels, such as a low-calcium extracellular solution or pro-inflammatory cytokines, to increase the probability of channel opening.[4]

  • Possible Cause 2: "Rundown" of channel activity over time.

    • Solution: Ensure the integrity of your patch-clamp setup and solutions. Minimize the recording time for each cell.

Quantitative Data Summary

ParameterValueCell Type/Assay ConditionReference
IC50 ~7 µMCx43 hemichannel blocking[7]
Effective Concentration 100 - 500 µMIn various in vitro studies[6]
Binding Affinity (Kd) ~2.5 µMGap19 interaction with Cx43 C-terminal tail[4]

Experimental Protocols

1. Dye Uptake Assay (Ethidium Bromide)

  • Cell Seeding: Seed cells expressing Cx43 in a 96-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with the desired concentration of this compound (or control peptide) in a serum-free medium for 30-60 minutes.

  • Stimulation: Induce hemichannel opening. A common method is to replace the medium with a low-calcium solution.

  • Dye Loading: Add Ethidium Bromide (Etd+) to the medium at a final concentration of 5 µM.

  • Incubation: Incubate for 5-15 minutes at 37°C.

  • Washing: Wash the cells with a calcium-containing buffer to stop the dye uptake.

  • Quantification: Measure the fluorescence intensity of the cells using a fluorescence microscope or plate reader. A decrease in fluorescence in this compound-treated cells compared to the control indicates inhibition of hemichannel activity.

2. ATP Release Assay

  • Cell Culture: Culture Cx43-expressing cells in a suitable plate format.

  • Pre-incubation: Pre-incubate the cells with this compound or control peptide for 30-60 minutes.

  • Stimulation: Trigger hemichannel-mediated ATP release, for instance, by mechanical stimulation or exposure to a specific agonist.

  • Sample Collection: Collect a sample of the extracellular medium.

  • ATP Measurement: Measure the ATP concentration in the collected medium using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the ATP levels in the medium from this compound-treated cells to those from control cells.

Visualizations

TAT_Gap19_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAT-Gap19_ext This compound TAT-Gap19_int This compound TAT-Gap19_ext->TAT-Gap19_int TAT-mediated entry Cx43_HC Connexin 43 Hemichannel (Open) Blocked_HC Connexin 43 Hemichannel (Blocked) Cx43_HC->Blocked_HC Inhibition Cx43_CT Cx43 C-Terminal Tail TAT-Gap19_int->Cx43_CT Binding Cx43_CL Cx43 Cytoplasmic Loop Cx43_CT->Cx43_CL Interaction (HC Opening)

Caption: Mechanism of this compound action on Cx43 hemichannels.

Dye_Uptake_Assay_Workflow A 1. Seed Cx43-expressing cells B 2. Pre-incubate with This compound or Control A->B C 3. Induce hemichannel opening (e.g., low Ca2+) B->C D 4. Add fluorescent dye (e.g., Ethidium Bromide) C->D E 5. Incubate and Wash D->E F 6. Measure fluorescence E->F G Result: Decreased fluorescence indicates inhibition F->G

Caption: Workflow for a dye uptake assay to measure this compound activity.

References

Navigating TAT-Gap19 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in experimental results when using the Connexin43 (Cx43) hemichannel inhibitor, TAT-Gap19. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a specific inhibitor of Connexin43 (Cx43) hemichannels.[1][2] It is a mimetic peptide that consists of two key components:

  • Gap19: A nonapeptide sequence (KQIEIKKFK) derived from the cytoplasmic loop of Cx43.[3] It binds to the C-terminal tail of Cx43, preventing the interaction between the cytoplasmic loop and the C-terminal tail, which is essential for hemichannel opening.[4]

  • TAT: A cell-penetrating peptide derived from the HIV trans-activator of transcription. This sequence facilitates the entry of Gap19 into the cell, allowing it to reach its intracellular target.[4]

Importantly, this compound is designed to selectively block Cx43 hemichannels without significantly affecting gap junction channels, making it a valuable tool for studying the specific roles of hemichannels.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Storage of Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[1][2]

  • Reconstitution: Reconstitute the peptide in sterile water or a buffer such as PBS.[3] Some suppliers suggest that for dissolving in water, sonication may be needed.[1]

  • Storage of Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions are typically stable for up to 1 month at -20°C and 6 months at -80°C.[1][2]

Q3: What are typical working concentrations for this compound in in vitro and in vivo experiments?

A3: The optimal concentration of this compound can vary depending on the cell type, experimental model, and the specific endpoint being measured. Below is a summary of concentrations reported in the literature.

Experimental Model Effective Concentration Range Reference
Cultured Astrocytes (ATP release)IC50 of ~142 µM for Gap19[3]
C6 Glioma Cells (hemichannel inhibition)IC50 of ~47 µM for Gap19, ~7 µM for this compound[5]
In vivo (mouse, i.v. injection)55 mg/kg[3]
In vivo (mouse, osmotic pump)1 mg/kg/day[1][2]

Q4: Does the TAT peptide itself have any biological effects?

A4: Yes, the TAT peptide carrier can have biological effects, which is a critical consideration for experimental design. In some cell types, the TAT peptide alone has been shown to induce inflammatory responses.[6] Therefore, it is essential to include a control group treated with the TAT peptide alone at the same concentration as used for this compound to distinguish the effects of hemichannel inhibition from any non-specific effects of the TAT carrier.[7]

Troubleshooting Guide

Problem 1: High variability or inconsistent results between experiments.

Possible Cause Troubleshooting Step
Peptide Instability Ensure proper storage of lyophilized powder and reconstituted aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
Cell Culture Conditions Maintain consistent cell density, passage number, and culture conditions. The expression levels of Cx43 can vary with cell state.
Purity and Integrity of this compound Verify the purity of the peptide with the supplier's certificate of analysis. If in doubt, consider obtaining a new batch.
Experimental Timing Optimize the pre-incubation time with this compound. This can range from 30 minutes to several hours depending on the assay.

Problem 2: No observable effect of this compound.

Possible Cause Troubleshooting Step
Suboptimal Peptide Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Low Cx43 Expression Confirm the expression of Cx43 in your cell model using techniques like Western blotting or immunocytochemistry.
Hemichannels are not activated Ensure that your experimental conditions are known to open Cx43 hemichannels (e.g., low extracellular calcium, mechanical stress, inflammatory stimuli).
Peptide did not enter the cells The TAT peptide facilitates cell entry, but efficiency can vary. While difficult to directly measure, ensuring healthy cell cultures can help.

Problem 3: Unexpected or off-target effects are observed.

Possible Cause Troubleshooting Step
Effect of the TAT peptide Include a control group treated with the TAT peptide alone to differentiate its effects from those of Gap19.[7]
Cytotoxicity at high concentrations Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the used concentration of this compound is not causing cell death.
Non-specific binding While this compound is reported to be specific for Cx43, consider potential interactions with other cellular components at high concentrations.

Experimental Protocols

Protocol 1: Ethidium Bromide Uptake Assay for Hemichannel Activity

This assay measures the influx of ethidium bromide (Etd+), a fluorescent dye that enters cells through open hemichannels.

Materials:

  • Cells cultured on glass coverslips

  • HEPES-buffered saline solution (HBSS)

  • Ethidium bromide (5 µM in HBSS)

  • This compound and TAT peptide control

  • Stimulus for hemichannel opening (e.g., low Ca2+ solution, inflammatory cytokines)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and grow to the desired confluency.

  • Wash the cells twice with HBSS.

  • Pre-incubate the cells with this compound or the TAT peptide control at the desired concentration for 30-60 minutes.

  • Replace the medium with HBSS containing 5 µM Etd+ and the respective peptides.

  • Apply the stimulus to open hemichannels.

  • After the desired incubation time (e.g., 5-15 minutes), wash the cells three times with HBSS to remove extracellular Etd+.

  • Fix the cells if necessary.

  • Acquire images using a fluorescence microscope with appropriate filters for Etd+.

  • Quantify the fluorescence intensity of individual cells using image analysis software.

Protocol 2: ATP Release Assay

This assay measures the release of ATP from cells into the extracellular medium, a key function of open hemichannels.

Materials:

  • Cells cultured in multi-well plates

  • HBSS or other appropriate buffer

  • This compound and TAT peptide control

  • Stimulus for hemichannel opening

  • Commercially available luciferin-luciferase-based ATP assay kit

  • Luminometer

Procedure:

  • Culture cells in multi-well plates to high confluency.

  • Gently wash the cells twice with HBSS.

  • Pre-incubate the cells with this compound or the TAT peptide control at the desired concentration for 30-60 minutes.

  • Apply the stimulus to open hemichannels in a small volume of buffer.

  • After a short incubation period (e.g., 5-15 minutes), carefully collect the extracellular medium.

  • Centrifuge the collected medium to pellet any detached cells.

  • Transfer the supernatant to a new tube.

  • Measure the ATP concentration in the supernatant using a luciferin-luciferase ATP assay kit according to the manufacturer's instructions.

  • Read the luminescence using a luminometer.

  • Normalize the ATP release to the total protein content or cell number in each well.

Visualizations

TAT_Gap19_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space TAT_Gap19_ext This compound TAT_Gap19_int This compound TAT_Gap19_ext->TAT_Gap19_int TAT-mediated entry Cx43_HC Connexin43 Hemichannel (Closed State) Cx43_HC_Open Connexin43 Hemichannel (Open State) Cx43_HC->Cx43_HC_Open Stimulus Signaling_Molecules ATP, Glutamate, etc. Cx43_HC_Open->Signaling_Molecules Release TAT_Gap19_int->Cx43_HC_Open Inhibits Opening Cx43_CT Cx43 C-Terminal Tail TAT_Gap19_int->Cx43_CT Binds to Cx43_CL Cx43 Cytoplasmic Loop TAT_Gap19_int->Cx43_CL Blocks Interaction Cx43_CL->Cx43_CT Interaction for opening

Mechanism of this compound action.

Experimental_Workflow Start Start Experiment Cell_Culture Cell Seeding and Culture Start->Cell_Culture Pre_incubation Pre-incubation with Peptides (this compound, TAT control, Vehicle) Cell_Culture->Pre_incubation Stimulation Apply Stimulus to Open Hemichannels Pre_incubation->Stimulation Assay Perform Assay (e.g., Dye Uptake, ATP Release) Stimulation->Assay Data_Acquisition Data Acquisition (Microscopy, Luminometry) Assay->Data_Acquisition Data_Analysis Data Analysis and Statistics Data_Acquisition->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

General experimental workflow.

Troubleshooting_Tree Start Inconsistent or No Effect of this compound Check_Controls Are controls (Vehicle, TAT peptide) behaving as expected? Start->Check_Controls No_Effect_Observed No effect in any group Check_Controls->No_Effect_Observed No Unexpected_Effect Unexpected effect in controls Check_Controls->Unexpected_Effect Yes Check_Peptide Verify peptide storage, handling, and concentration No_Effect_Observed->Check_Peptide TAT_Effect Is the TAT peptide alone causing an effect? Unexpected_Effect->TAT_Effect Check_Cells Verify cell health and Cx43 expression Check_Peptide->Check_Cells Check_Assay Verify assay conditions and hemichannel activation stimulus Check_Cells->Check_Assay Redesign_Experiment Consider redesigning the experiment to account for TAT effects TAT_Effect->Redesign_Experiment Yes Consult_Literature Consult literature for similar observations in your model system TAT_Effect->Consult_Literature No

References

Navigating the Storm: A Technical Support Guide to Mitigating Inflammatory Responses from TAT Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 Trans-Activator of Transcription (TAT) peptide has emerged as a powerful tool for intracellular delivery of a wide range of cargo. However, its application can be hampered by the induction of an inflammatory response, a critical consideration in both preclinical and clinical development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Is the TAT peptide inherently inflammatory?

While generally considered to have low immunogenicity, the TAT peptide is not biologically inert.[1] Its cationic nature can lead to interactions with cell surface receptors, such as Toll-like receptor 4 (TLR4), which can trigger downstream inflammatory signaling pathways.[2] Furthermore, the mechanism of cellular entry, often involving endocytosis and subsequent endosomal escape, can cause cellular stress and initiate an inflammatory cascade.[3]

Q2: What are the common signs of an inflammatory response in my cell cultures after treatment with a TAT-cargo conjugate?

Common indicators of an inflammatory response in cell culture include:

  • Increased expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Decreased cell viability and proliferation.

  • Morphological changes, such as cell rounding or detachment.

  • Activation of inflammatory signaling pathways, such as the NF-κB pathway.

Q3: Can the cargo conjugated to the TAT peptide influence the inflammatory response?

Yes, the nature of the cargo can significantly impact the overall inflammatory potential of the TAT-cargo conjugate. Some cargo molecules may have their own intrinsic pro-inflammatory properties. Additionally, the size and charge of the cargo can affect the uptake mechanism and efficiency of endosomal escape, thereby influencing the degree of cellular stress.

Troubleshooting Guides

Problem 1: Increased Pro-inflammatory Cytokine Levels Detected in Cell Supernatant

Possible Cause: Activation of Toll-like Receptor 4 (TLR4) signaling by the TAT peptide. The cationic arginine and lysine residues in the TAT peptide can interact with the negatively charged TLR4, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.

Suggested Solution:

  • Peptide Modification: Consider modifying the TAT peptide sequence to reduce its positive charge, which may lessen its interaction with TLR4. However, be mindful that this could also impact its transduction efficiency.

  • Co-administration with an Anti-inflammatory Agent: Co-treat your cells with a known anti-inflammatory compound. For example, TAT has been successfully fused with anti-inflammatory peptides, such as a peptide derived from the CARMIL1 protein, to dampen the inflammatory response.[4][5]

  • Use of TLR4 Antagonists: If your experimental design allows, pre-incubating your cells with a TLR4 antagonist before adding the TAT-cargo conjugate can help to block this specific pathway of inflammation.

Problem 2: Significant Decrease in Cell Viability Observed Post-Treatment

Possible Cause: High concentrations of the TAT-cargo conjugate or prolonged exposure times can lead to cytotoxicity. This can be a result of membrane disruption during cellular entry or the induction of apoptosis.[1]

Suggested Solutions:

  • Dose-Response and Time-Course Optimization: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and incubation time that maximizes delivery efficiency while minimizing cytotoxicity.

  • Purity of the Peptide: Ensure the high purity of your TAT-peptide conjugate. Contaminants from peptide synthesis can contribute to cytotoxicity.

  • Assess the Mechanism of Cell Death: Utilize assays such as Annexin V/Propidium Iodide staining to distinguish between apoptosis and necrosis. This can provide insights into the cytotoxic mechanism and guide further troubleshooting.

Quantitative Data Summary

The following table summarizes data on the mitigation of inflammatory responses.

Mitigation StrategyCell TypeInflammatory MarkerFold Reduction (Compared to Control)Reference
TAT-CARMIL1 Fusion PeptideMacrophagesIL-1β secretion~2.5--INVALID-LINK--
TAT-GILZ Fusion PeptideMacrophagesTNF-α expression~3.0--INVALID-LINK--

Key Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol provides a general framework for measuring pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

  • ELISA kit specific for the cytokine of interest

  • Cell culture supernatant samples

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well microplate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add your cell culture supernatant samples and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the substrate solution. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in your samples.[6][7][8][9]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate with cells treated with TAT-cargo conjugate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the TAT-cargo conjugate for the desired time.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][11][12][13]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • LDH assay kit

  • Cell culture supernatant from treated cells

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Collection: After treating cells with the TAT-cargo conjugate, carefully collect the cell culture supernatant.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).[14][15][16][17][18]

Visualizing the Pathways

To better understand the mechanisms underlying TAT peptide-induced inflammation and the experimental approaches to mitigate it, the following diagrams are provided.

TAT_TLR4_Signaling_Pathway TAT TAT Peptide TLR4 TLR4 Receptor TAT->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Transcription

Caption: TAT-TLR4 signaling pathway leading to cytokine production.

Endosomal_Escape_Pathway cluster_cell Cell cluster_endosome TAT_Cargo TAT-Cargo Conjugate Endocytosis Endocytosis TAT_Cargo->Endocytosis Endosome Endosome Endocytosis->Endosome TAT_in_Endosome TAT-Cargo Escape Endosomal Escape TAT_in_Endosome->Escape Cargo_Release Cargo Release to Cytosol Escape->Cargo_Release Inflam_Response Inflammatory Response Escape->Inflam_Response Cellular Stress

Caption: Endosomal escape pathway of TAT-cargo conjugates.

Mitigation_Workflow Start Observe Inflammatory Response Assess Assess Cytotoxicity (MTT/LDH Assay) Start->Assess Measure Measure Cytokines (ELISA) Start->Measure Decision1 High Cytotoxicity? Assess->Decision1 Decision2 High Cytokines? Measure->Decision2 Decision1->Decision2 No Optimize Optimize Dose & Incubation Time Decision1->Optimize Yes Modify Modify Peptide or Co-administer Anti-inflammatory Decision2->Modify Yes End Response Mitigated Decision2->End No Re_evaluate Re-evaluate Optimize->Re_evaluate Modify->Re_evaluate Re_evaluate->Start

Caption: Troubleshooting workflow for mitigating TAT-induced inflammation.

References

Validation & Comparative

Validating the Specificity of TAT-Gap19 for Cx43 Hemichannels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAT-Gap19, a specific inhibitor of Connexin 43 (Cx43) hemichannels, with other commonly used alternatives. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.

Introduction to this compound and Cx43 Hemichannel Inhibition

Connexin 43 (Cx43) proteins are crucial for direct intercellular communication through gap junctions and for paracrine signaling via hemichannels. Dysregulation of Cx43 hemichannel activity is implicated in various pathological conditions, making them a key target for therapeutic intervention. This compound is a mimetic peptide designed to specifically inhibit Cx43 hemichannels without affecting gap junction channels. Its specificity is attributed to its targeted interaction with the C-terminal tail of the Cx43 protein, a region that exhibits significant diversity among different connexin isoforms.[1][2] This guide evaluates the specificity of this compound by comparing its performance against other connexin and pannexin channel inhibitors.

Comparative Analysis of Cx43 Hemichannel Inhibitors

The following table summarizes the quantitative data on the specificity and efficacy of this compound compared to other commonly used inhibitors.

InhibitorTarget(s)Effective Concentration (Cx43 HC Inhibition)Effect on Cx43 Gap JunctionsEffect on Other ChannelsKey Characteristics
This compound Cx43 Hemichannels ~7-100 µM [3][4]No significant inhibition [1][2]No effect on Panx1 at effective Cx43 HC concentrations [5]High specificity for Cx43 hemichannels. TAT sequence enhances cell permeability.
Gap26/Gap27 Cx43 Hemichannels & Gap JunctionsVariable, often higher than this compound for specific HC blockInhibitory, especially at higher concentrations and longer incubations[6]May affect other connexin isoforms due to conserved extracellular loop sequences.[7]Targets extracellular loops of Cx43. Less specific than this compound.
Carbenoxolone General Gap Junction & Hemichannel Blocker~50-100 µMInhibitory [8]Broad-spectrum inhibitor of connexins and pannexins.[8]Non-specific, derived from glycyrrhetinic acid.
¹⁰Panx1 Pannexin-1 ChannelsInhibits Cx43 HCs at concentrations used for Panx1 block.Not reportedPrimarily targets Panx1 channels, but shows cross-reactivity with Cx43 HCs.[5]Peptide inhibitor of Pannexin-1 channels with off-target effects on Cx43.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Dye Uptake Assay for Hemichannel Activity

This protocol is used to assess the permeability of hemichannels by measuring the uptake of a fluorescent dye from the extracellular medium.

Materials:

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Ethidium bromide (EtBr) or Lucifer Yellow (LY) stock solution

  • Inhibitor of choice (e.g., this compound)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells expressing Cx43 on glass coverslips or in a multi-well plate and grow to the desired confluency.

  • Wash the cells twice with HBSS containing Ca²⁺ and Mg²⁺.

  • To induce hemichannel opening, replace the buffer with HBSS without Ca²⁺ and Mg²⁺. For control wells, continue with HBSS containing Ca²⁺ and Mg²⁺.

  • Add the fluorescent dye (e.g., 5 µM EtBr or 1 mM LY) to the buffer.

  • For inhibitor-treated groups, pre-incubate the cells with the inhibitor (e.g., 100 µM this compound) for 30 minutes before adding the dye.

  • Incubate the cells for 10-15 minutes at 37°C.

  • To stop the dye uptake, wash the cells three times with HBSS containing Ca²⁺ and Mg²⁺.

  • Fix the cells if necessary.

  • Acquire images using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

  • Analyze the data by measuring the fluorescence intensity in the cells. A higher intensity indicates greater dye uptake and thus higher hemichannel activity.

Scrape Loading/Dye Transfer Assay for Gap Junctional Communication

This assay evaluates the functionality of gap junctions by observing the transfer of a fluorescent dye from scraped (loaded) cells to adjacent, intact cells.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lucifer Yellow (LY) solution (e.g., 1 mg/mL in PBS)

  • Inhibitor of choice (e.g., this compound)

  • Surgical scalpel or needle

  • Fluorescence microscope

Procedure:

  • Grow cells to a confluent monolayer in a petri dish or on a coverslip.

  • Wash the cells twice with PBS.

  • For inhibitor-treated groups, pre-incubate the cells with the inhibitor (e.g., 100 µM this compound) for 30 minutes.

  • Add the Lucifer Yellow solution to the cells.

  • Gently make a single scrape across the cell monolayer with a scalpel or needle to introduce the dye into the cells along the scrape line.

  • Incubate for 5-10 minutes at 37°C to allow for dye transfer.

  • Wash the cells three times with PBS to remove extracellular dye.

  • Observe and capture images of the scrape line using a fluorescence microscope.

  • Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line into the adjacent cells. Reduced dye transfer indicates inhibition of gap junctional communication.

Whole-Cell Patch-Clamp Electrophysiology for Hemichannel Currents

This technique allows for the direct measurement of ionic currents flowing through individual hemichannels.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • Internal solution (pipette solution, e.g., containing KCl, EGTA, HEPES, and ATP)

  • Inhibitor of choice (e.g., this compound)

Procedure:

  • Prepare cells expressing Cx43 on a coverslip placed in the recording chamber.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.

  • Fill the pipette with the internal solution. The inhibitor can be included in the internal solution for intracellular application.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential where hemichannels are typically closed (e.g., -40 mV).

  • Apply voltage steps to potentials that induce hemichannel opening (e.g., from -60 mV to +80 mV) and record the resulting currents.

  • To test the effect of an inhibitor, perfuse the external solution with the inhibitor or use a pipette solution containing the inhibitor.

  • Analyze the recorded currents to determine the effect of the inhibitor on hemichannel properties such as open probability, conductance, and current amplitude.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by Cx43 hemichannel activity and a typical experimental workflow for validating inhibitor specificity.

// Nodes Stimulus [label="Pathological Stimuli\n(e.g., Ischemia, Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cx43HC [label="Cx43 Hemichannel\nOpening", fillcolor="#FBBC05", fontcolor="#202124"]; TAT_Gap19 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP_Release [label="ATP Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGE2_Release [label="PGE2 Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purinergic_Receptors [label="Purinergic Receptors\n(e.g., P2X7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandin_Receptors [label="Prostaglandin Receptors\n(e.g., EP2/4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream_Signaling [label="Downstream Signaling Cascades\n(RhoA, Src/ERK, JAK/STAT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Responses\n(Inflammation, Apoptosis, etc.)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stimulus -> Cx43HC; TAT_Gap19 -> Cx43HC [arrowhead="tee", label="Inhibits"]; Cx43HC -> ATP_Release; Cx43HC -> PGE2_Release; ATP_Release -> Purinergic_Receptors [label="Activates"]; PGE2_Release -> Prostaglandin_Receptors [label="Activates"]; Purinergic_Receptors -> Ca_Influx; Prostaglandin_Receptors -> Downstream_Signaling; Ca_Influx -> Downstream_Signaling; Downstream_Signaling -> Cellular_Response; } .dot Caption: Cx43 Hemichannel Signaling Pathway.

// Nodes Cell_Culture [label="Culture Cx43-expressing cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound\nand other inhibitors", fillcolor="#FBBC05", fontcolor="#202124"]; HC_Assay [label="Hemichannel Activity Assay\n(Dye Uptake / Electrophysiology)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GJC_Assay [label="Gap Junction Assay\n(Scrape Loading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Panx_Assay [label="Pannexin-1 Activity Assay\n(Electrophysiology with ¹⁰Panx1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze and Compare\nInhibitory Effects", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Determine Specificity Profile", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment; Treatment -> HC_Assay; Treatment -> GJC_Assay; Treatment -> Panx_Assay; HC_Assay -> Data_Analysis; GJC_Assay -> Data_Analysis; Panx_Assay -> Data_Analysis; Data_Analysis -> Conclusion; } .dot Caption: Inhibitor Specificity Validation Workflow.

// Nodes TAT_Gap19 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cx43_CT [label="Cx43 C-Terminal\nTail", fillcolor="#FBBC05", fontcolor="#202124"]; Cx43_CL [label="Cx43 Cytoplasmic\nLoop", fillcolor="#FBBC05", fontcolor="#202124"]; Interaction [label="CT-CL Interaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HC_Opening [label="Hemichannel\nOpening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GJC_Function [label="Gap Junction\nFunction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TAT_Gap19 -> Cx43_CT [label="Binds to"]; Cx43_CT -> Interaction [arrowhead="none"]; Cx43_CL -> Interaction [arrowhead="none"]; Interaction -> HC_Opening [label="Required for"]; TAT_Gap19 -> Interaction [arrowhead="tee", label="Prevents"]; Interaction -> GJC_Function [style=dashed, arrowhead=none, label="Not directly required"]; HC_Opening -> GJC_Function [style=invis]; } .dot Caption: this compound Mechanism of Action.

Conclusion

The experimental evidence strongly supports the high specificity of this compound as an inhibitor of Cx43 hemichannels. Unlike broader-spectrum inhibitors such as carbenoxolone, or less specific peptides like Gap26 and Gap27, this compound effectively blocks Cx43 hemichannel activity without significantly affecting Cx43 gap junctions or Pannexin-1 channels at comparable concentrations. This makes this compound an invaluable tool for researchers aiming to dissect the specific roles of Cx43 hemichannels in physiological and pathological processes. For studies requiring the specific modulation of Cx43 hemichannel function, this compound is the current gold standard.

References

A Comparative Guide to Hemichannel Inhibition: TAT-Gap19 vs. Carbenoxolone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of connexin hemichannels is crucial for investigating their roles in various physiological and pathological processes. This guide provides an objective comparison of two commonly used hemichannel inhibitors, TAT-Gap19 and carbenoxolone, supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.

Executive Summary

This compound emerges as a highly specific and selective inhibitor of Connexin 43 (Cx43) hemichannels, with minimal effects on gap junction channels or other channel types like pannexins. In contrast, carbenoxolone, while a potent inhibitor of hemichannels and gap junctions, exhibits significant off-target effects, limiting its utility for studies requiring precise modulation of Cx43 hemichannels. This guide will delve into the mechanisms of action, specificity, efficacy, and experimental considerations for both inhibitors.

Mechanism of Action

This compound: This peptide is a mimetic of a sequence on the cytoplasmic loop of Cx43.[1] It is linked to the HIV transactivator of transcription (TAT) sequence to facilitate its passage across the cell membrane.[2] this compound is thought to prevent the intramolecular interaction between the C-terminal tail and the cytoplasmic loop of Cx43, which is essential for hemichannel opening.[3][4] This targeted mechanism allows for the specific inhibition of Cx43 hemichannels without affecting the function of gap junction channels.[1][5][6]

Carbenoxolone: A derivative of glycyrrhetinic acid, carbenoxolone is a broad-spectrum inhibitor of both gap junctions and hemichannels.[2][7] Its mechanism is less specific than that of this compound and is believed to involve modulation of the first extracellular loop of connexin and pannexin channels.[8][9] This lack of specificity can lead to the inhibition of various connexin isoforms and pannexin-1 channels.[10][11]

cluster_TAT_Gap19 This compound Mechanism cluster_Carbenoxolone Carbenoxolone Mechanism TAT_Gap19 This compound CL_CT_Interaction Cytoplasmic Loop (CL) - C-Terminus (CT) Interaction TAT_Gap19->CL_CT_Interaction Binds to CL, prevents interaction HC_Opening Hemichannel Opening TAT_Gap19->HC_Opening Inhibits No_GJ_Effect No Effect on Gap Junctions TAT_Gap19->No_GJ_Effect Cx43_HC Cx43 Hemichannel CL_CT_Interaction->HC_Opening is required for Carbenoxolone Carbenoxolone Cx_HC Connexin Hemichannels Carbenoxolone->Cx_HC Inhibits Panx1 Pannexin-1 Channels Carbenoxolone->Panx1 Inhibits GJ Gap Junctions Carbenoxolone->GJ Inhibits Inhibition Channel Inhibition Cx_HC->Inhibition Panx1->Inhibition GJ->Inhibition

Figure 1: Mechanisms of action for this compound and Carbenoxolone.

Specificity and Off-Target Effects

A critical consideration when choosing an inhibitor is its specificity. This compound demonstrates high specificity for Cx43 hemichannels.[1][6] Studies have shown that it does not block gap junction channels, nor does it affect hemichannels formed by other connexin isoforms like Cx40 or pannexin-1 channels at concentrations that effectively block Cx43 hemichannels.[1][4][12]

Carbenoxolone, on the other hand, is a non-selective inhibitor. It blocks multiple connexin-based channels and also inhibits pannexin-1 channels.[10][13] Furthermore, carbenoxolone has been reported to have off-target effects on other cellular components, including voltage-gated Ca2+ channels and P2X7 receptors.[10][11] This lack of specificity can complicate the interpretation of experimental results.

Quantitative Comparison of Inhibitor Performance

The efficacy of this compound and carbenoxolone can be compared based on their half-maximal inhibitory concentrations (IC50) and effective concentrations reported in various studies.

InhibitorTargetIC50 / Effective ConcentrationCell Type / ModelReference
This compound Cx43 Hemichannels~7 µM (IC50)Myocardial cells[14]
Cx43 Hemichannels~142 µM (half-maximal effect)Astrocyte cultures (glutamate-triggered ATP release)[15]
Cx43 Hemichannels20 µMPrimary rat hepatocytes[7][16]
Cx43 Hemichannels100-200 µM-[12]
Carbenoxolone Pannexin-1 Channels~5 µM (IC50)X. laevis oocytes[10]
Connexin Hemichannels~3 µM (EC50)Astrocytes (glutamate and taurine release)[17]
Cx26 Hemichannels21 µM (IC50)X. laevis oocytes[10]
Cx38 Hemichannels34 µM (IC50)X. laevis oocytes[10]
Voltage-gated Ca2+ channels48 µM (IC50)Retina[10]
General Hemichannel/Gap Junctions50 µMPrimary rat hepatocytes[7][16]
General Hemichannel/Gap Junctions100 µMHippocampal slices[13]

Experimental Protocols

Dye Uptake Assay for Hemichannel Activity

This assay is commonly used to assess the opening of hemichannels by measuring the uptake of a fluorescent dye that is otherwise membrane-impermeant.[18][19][20][21][22]

Materials:

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Ethidium bromide (EtBr) or other suitable fluorescent dye (e.g., Lucifer Yellow)

  • This compound or Carbenoxolone

  • Fluorescence microscope or plate reader

Protocol:

  • Culture cells to the desired confluency on glass coverslips or in multi-well plates.

  • Wash the cells with HBSS containing Ca2+ to establish a baseline.

  • To induce hemichannel opening, replace the medium with HBSS devoid of Ca2+.

  • Add the fluorescent dye (e.g., 5 µM EtBr) to the cells.

  • For inhibitor treatment, pre-incubate the cells with the desired concentration of this compound or carbenoxolone for an appropriate time before inducing hemichannel opening.

  • Incubate for 10-15 minutes at 37°C.

  • Terminate the uptake by washing the cells with HBSS containing Ca2+ to close the hemichannels.

  • Quantify the intracellular fluorescence using a microscope or plate reader. A decrease in fluorescence in the presence of the inhibitor indicates blockage of hemichannel-mediated dye uptake.

start Start: Cultured Cells wash1 Wash with HBSS + Ca2+ start->wash1 induce Induce Hemichannel Opening (HBSS without Ca2+) inhibitor Pre-incubate with This compound or Carbenoxolone (for inhibitor groups) wash1->inhibitor Optional add_dye Add Fluorescent Dye (e.g., Ethidium Bromide) induce->add_dye incubate Incubate at 37°C add_dye->incubate inhibitor->induce wash2 Wash with HBSS + Ca2+ (Terminate uptake) incubate->wash2 quantify Quantify Intracellular Fluorescence wash2->quantify end End: Assess Hemichannel Activity quantify->end

Figure 2: Experimental workflow for a dye uptake assay.
Fluorescence Recovery After Photobleaching (FRAP) for Gap Junction Communication

FRAP is a technique used to measure the intercellular communication through gap junctions.[2][7]

Materials:

  • Calcein-AM or other gap junction-permeable fluorescent dye

  • Confocal laser scanning microscope

  • This compound or Carbenoxolone

Protocol:

  • Load cells with a gap junction-permeable fluorescent dye (e.g., Calcein-AM).

  • Select a single cell within a coupled cell population for photobleaching.

  • Acquire a pre-bleach image of the selected cell and its neighbors.

  • Use a high-intensity laser to photobleach the fluorescence in the selected cell.

  • Acquire a series of post-bleach images over time.

  • Measure the recovery of fluorescence in the bleached cell as a result of dye transfer from adjacent, unbleached cells through gap junctions.

  • In inhibitor-treated groups, incubate cells with this compound or carbenoxolone prior to dye loading and imaging. A lack of fluorescence recovery indicates inhibition of gap junctional communication.

Signaling Pathway Considerations

Both this compound and carbenoxolone can be used to investigate signaling pathways where hemichannels are implicated. For instance, they have been used to study the release of signaling molecules like ATP and glutamate, which can then act on purinergic and glutamate receptors, respectively, to initiate downstream signaling cascades. The specificity of this compound makes it a superior tool for dissecting the specific contribution of Cx43 hemichannels to these pathways.

cluster_pathway Hemichannel-Mediated Signaling Stimulus Pathological Stimulus (e.g., Ischemia, Inflammation) HC_Opening Hemichannel Opening (Cx43, Panx1) Stimulus->HC_Opening Molecule_Release Release of Signaling Molecules (ATP, Glutamate) HC_Opening->Molecule_Release Receptor_Activation Receptor Activation (P2X7, NMDAR) Molecule_Release->Receptor_Activation Downstream_Signaling Downstream Signaling Cascades Receptor_Activation->Downstream_Signaling Cellular_Response Cellular Response (e.g., Inflammation, Cell Death) Downstream_Signaling->Cellular_Response TAT_Gap19 This compound TAT_Gap19->HC_Opening Inhibits Cx43 Carbenoxolone Carbenoxolone Carbenoxolone->HC_Opening Inhibits Cx & Panx1

Figure 3: A generalized signaling pathway involving hemichannels.

Conclusion and Recommendations

For researchers aiming to specifically investigate the role of Connexin 43 hemichannels , This compound is the inhibitor of choice due to its high specificity and minimal off-target effects. Its ability to inhibit hemichannels without affecting gap junction communication allows for a more precise dissection of their distinct physiological roles.

Carbenoxolone may be suitable for studies where a general inhibition of both hemichannels and gap junctions is desired, or as a preliminary tool to investigate the overall involvement of connexin- and pannexin-based channels. However, its lack of specificity necessitates careful interpretation of the results and the use of more specific inhibitors like this compound for confirmation.

Ultimately, the selection of an inhibitor should be guided by the specific research question, the experimental model, and the need for target selectivity.

References

A Comparative Guide to Scrambled Peptide Controls for TAT-Gap19 in Connexin43 Hemichannel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the TAT-Gap19 peptide, a specific inhibitor of Connexin 43 (Cx43) hemichannels, with its appropriate negative control. The aim is to offer researchers the necessary data and protocols to make informed decisions when designing experiments to investigate the role of Cx43 hemichannels in various physiological and pathological processes.

Introduction to this compound and the Importance of a Proper Control

This compound is a cell-permeable peptide that selectively blocks Cx43 hemichannels without affecting gap junctional communication.[1][2] It consists of the Gap19 sequence (KQIEIKKFK), which mimics a region of the cytoplasmic loop of Cx43, fused to the HIV-1 Trans-Activator of Transcription (TAT) protein transduction domain (YGRKKRRQRRR) to facilitate its entry into cells.[1][3] The mechanism of action involves the binding of Gap19 to the C-terminal tail of Cx43, which prevents the intramolecular interaction between the C-terminal tail and the cytoplasmic loop required for hemichannel opening.

To ensure that the observed experimental effects are specifically due to the inhibition of Cx43 hemichannels by this compound and not due to non-specific peptide effects, the use of a proper negative control is crucial. The most widely accepted and validated control for this compound is This compound(I130A) . This control peptide is identical to this compound except for a single amino acid substitution where isoleucine at position 130 of the Gap19 sequence is replaced by alanine. This single point mutation renders the peptide inactive as a Cx43 hemichannel blocker. While the concept of a "scrambled" peptide with a randomized amino acid sequence is a common negative control strategy, a specific, universally recognized scrambled sequence for this compound is not consistently reported in the literature. Therefore, this guide will focus on the comparison between this compound and its inactive mutant, this compound(I130A).

Comparative Performance Data

The following tables summarize the quantitative data from key experiments comparing the activity of this compound with its inactive control, this compound(I130A).

Table 1: Peptide Sequences
PeptideSequenceFunction
This compound YGRKKRRQRRR-KQIEIKKFKActive Cx43 Hemichannel Inhibitor
This compound(I130A) YGRKKRRQRRR-KQAEIKKFKInactive Control Peptide
Table 2: In Vitro Inhibition of Cx43 Hemichannel Activity
AssayPeptideConcentrationEffectReference
ATP Release This compound200 µMInhibition of [Ca2+]i-triggered ATP release[4]
This compound(I130A)200 µMNo inhibition of [Ca2+]i-triggered ATP release[4]
Dye Uptake (Ethidium Bromide) Gap19344 µMSignificant inhibition of dye uptake[1]
Gap19(I130A)Up to ~700 µMNo significant effect[5]
Electrophysiology (Nominal Open Probability, NPo) Gap19100 µM>50% reduction in Cx43 HC NPo[6]
Gap19200 µM~83% reduction in Cx43 HC NPo[6]
Gap19(I130A)Not specifiedExpected to have no effect on NPoInferred from inactivity in other assays
Table 3: In Vivo Efficacy
ModelPeptideDosageEffectReference
Myocardial Ischemia/Reperfusion (Mouse) Gap1925 mg/kg (i.v.)Reduced infarct size[7]
Gap19(I130A)25 mg/kg (i.v.)No significant effect on infarct size[7]
Brain Penetration This compound55 mg/kg (i.v.)Detected in brain parenchyma 24h post-injection[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

TAT_Gap19_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cx43_HC Cx43 Hemichannel (Closed) CL Cytoplasmic Loop (CL) Cx43_HC->CL CT C-Terminal Tail (CT) Cx43_HC->CT Cx43_HC_Open Cx43 Hemichannel (Open) Stimulus Stimulus (e.g., low Ca2+) Stimulus->Cx43_HC_Open Induces opening TAT_Gap19 This compound TAT_Gap19_in This compound TAT_Gap19->TAT_Gap19_in Enters cell via TAT CL->CT Interaction required for opening CT->CL Interaction blocked TAT_Gap19_in->Cx43_HC_Open Prevents opening TAT_Gap19_in->CT Binds to CT

Caption: Mechanism of this compound inhibition of Cx43 hemichannels.

Experimental_Workflow A Cell Culture / Animal Model Preparation B Treatment Groups: 1. Vehicle Control 2. This compound 3. This compound(I130A) A->B C Stimulation to Open Hemichannels (e.g., low Ca2+, glutamate) B->C D Functional Assays C->D E Dye Uptake Assay (e.g., Ethidium Bromide) D->E Measure fluorescence F ATP Release Assay D->F Measure luminescence G Electrophysiology (Patch-Clamp) D->G Measure channel currents H Data Analysis and Comparison E->H F->H G->H

Caption: General experimental workflow for comparing this compound and its control.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Dye Uptake Assay (Ethidium Bromide)

This assay measures the influx of a membrane-impermeable dye, such as ethidium bromide (Etd), through open hemichannels.

Materials:

  • Cultured cells expressing Cx43 (e.g., primary astrocytes, HeLa-Cx43)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Ethidium bromide (Etd) stock solution (e.g., 1 mM in water)

  • This compound and this compound(I130A) peptides

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and grow to the desired confluency.

  • Pre-incubate the cells with this compound, this compound(I130A), or vehicle control in complete culture medium for 30 minutes at 37°C.

  • Wash the cells twice with HBSS containing Ca2+.

  • To induce hemichannel opening, replace the medium with HBSS without Ca2+ containing 5 µM Etd and the respective peptides (or vehicle).

  • Incubate for 10-15 minutes at 37°C.

  • To stop the dye uptake, replace the solution with HBSS containing Ca2+.

  • Wash the cells twice with HBSS containing Ca2+ to remove extracellular Etd.

  • Acquire fluorescence images of multiple fields for each condition.

  • Quantify the fluorescence intensity per cell using image analysis software.

ATP Release Assay

This assay quantifies the release of ATP from the cytoplasm into the extracellular medium through open hemichannels.

Materials:

  • Cultured cells expressing Cx43

  • Physiological salt solution (e.g., HBSS)

  • Stimulus for hemichannel opening (e.g., low Ca2+ solution, glutamate)

  • This compound and this compound(I130A) peptides

  • ATP bioluminescence assay kit (e.g., luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Culture cells to confluency in a multi-well plate (e.g., 24-well or 96-well).

  • Pre-incubate the cells with this compound, this compound(I130A), or vehicle control in their respective media for 30 minutes at 37°C.

  • Gently wash the cells with a physiological salt solution.

  • Add the stimulus solution (e.g., low Ca2+ solution) containing the peptides or vehicle to the cells.

  • Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Collect a sample of the extracellular solution from each well.

  • Measure the ATP concentration in the collected samples using an ATP bioluminescence assay kit according to the manufacturer's instructions, reading the luminescence on a luminometer.

  • Normalize the ATP release to the total protein content or cell number in each well.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ionic currents flowing through individual or populations of hemichannels.

Materials:

  • Cultured cells expressing Cx43

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular (pipette) solution containing Gap19 (or control peptide)

  • Extracellular (bath) solution

Procedure:

  • Grow cells to a low density on glass coverslips suitable for patch-clamping.

  • Prepare the intracellular solution containing either Gap19 (the active component of this compound) or the inactive control peptide at the desired concentration (e.g., 100-200 µM). The TAT sequence is not required for intracellular delivery via the patch pipette.

  • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Allow the peptide in the pipette to diffuse into the cell for several minutes.

  • Apply a voltage protocol to elicit hemichannel currents (e.g., voltage steps from a holding potential of -40 mV to positive potentials).

  • Record the resulting currents.

  • Analyze the current characteristics, such as amplitude and nominal open probability (NPo), to determine the effect of the peptide on hemichannel activity.

Conclusion

The use of a proper negative control is indispensable for validating the specificity of this compound's effects on Cx43 hemichannels. The inactive point-mutated peptide, this compound(I130A), serves as a rigorous and experimentally validated control. The data presented in this guide demonstrates the clear inhibitory effect of this compound on Cx43 hemichannel function, while this compound(I130A) remains inert. Researchers are encouraged to include this control in their experimental design to ensure the robustness and reliability of their findings. The provided protocols offer a starting point for the functional assessment of this compound and its control in various experimental systems.

References

The Specificity of TAT-Gap19: A Comparative Analysis of its Effects on Pannexin and Connexin Channels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the specificity of pharmacological tools is paramount. This guide provides a detailed comparison of the effects of the connexin43 (Cx43) hemichannel inhibitor, TAT-Gap19, on its intended target versus pannexin channels, a functionally similar class of large-pore channels. The data presented here, derived from peer-reviewed studies, demonstrates that while this compound is highly selective for Cx43 hemichannels, it can exhibit off-target effects on Pannexin1 (Panx1) channels at higher concentrations.

Executive Summary

This compound is a mimetic peptide designed to specifically inhibit Cx43 hemichannels without affecting the corresponding gap junction channels.[1][2] Pannexin channels, particularly Panx1, share functional similarities with connexin hemichannels, including their role in ATP release and intercellular signaling.[3][4] This functional overlap necessitates a thorough evaluation of the specificity of Cx43-targeting agents. Experimental evidence indicates that this compound effectively inhibits Cx43 hemichannels at concentrations that do not significantly affect Panx1 channel activity. However, at higher concentrations, an inhibitory effect on Panx1 channels can be observed. Conversely, the Panx1-inhibiting peptide, ¹⁰Panx1, demonstrates significant cross-reactivity, inhibiting Cx43 hemichannels as effectively as its intended target.

Comparative Analysis of Channel Inhibition

The following tables summarize the quantitative data on the inhibitory effects of Gap19 and the Panx1-inhibiting peptide, ¹⁰Panx1, on both Panx1 and Cx43 channels. The data is based on whole-cell patch-clamp recordings, measuring the open probability (NPo) of the channels.

Peptide (Intracellular Application)Concentration (µM)Panx1 Channel Activity (% of Control NPo)
Gap19 100~92%
200~81%
500~76% (Significant Inhibition)

Table 1: Effect of Intracellular Gap19 on Panx1 Channel Activity. At concentrations of 100 µM and 200 µM, Gap19 has a non-significant effect on Panx1 channels. A significant inhibitory effect is observed at 500 µM.[5]

Peptide (Intracellular Application)Concentration (µM)Cx43 Hemichannel Activity (% of Control NPo)
Gap19 100<50% (Significant Inhibition)
500~16% (Strong Inhibition)

Table 2: Effect of Intracellular Gap19 on Cx43 Hemichannel Activity. Gap19 demonstrates potent inhibition of Cx43 hemichannels at concentrations that do not significantly affect Panx1 channels.[5]

Peptide (Extracellular Application)Concentration (µM)Panx1 Channel Activity (% of Control NPo)
¹⁰Panx1 100~76%
200~51% (Half-maximal Inhibition)
500~35%

Table 3: Effect of Extracellular ¹⁰Panx1 on Panx1 Channel Activity. ¹⁰Panx1 is an effective inhibitor of Panx1 channels, with a half-maximal inhibitory concentration around 200 µM.[5]

Peptide (Extracellular Application)Concentration (µM)Cx43 Hemichannel Activity (% of Control NPo)
¹⁰Panx1 100~63% (Significant Inhibition)
200~17% (Strong Inhibition)

Table 4: Effect of Extracellular ¹⁰Panx1 on Cx43 Hemichannel Activity. ¹⁰Panx1 exhibits significant off-target inhibition of Cx43 hemichannels, limiting its utility as a specific Panx1 blocker.[5]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach to determining specificity, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

cluster_membrane Cell Membrane TAT_Gap19_ext This compound (Extracellular) TAT_internalization TAT-mediated Internalization TAT_Gap19_ext->TAT_internalization Cx43_HC Cx43 Hemichannel (Open) Cx43_HC_closed Cx43 Hemichannel (Closed) Cx43_HC->Cx43_HC_closed Inhibition Gap19_int Gap19 (Intracellular) TAT_internalization->Gap19_int Cx43_CT Cx43 C-terminal Tail Gap19_int->Cx43_CT Binds to Cx43_CT->Cx43_HC Interacts with

Mechanism of this compound inhibition of Cx43 hemichannels.

Cell_Culture Culture cells expressing Panx1 or Cx43 channels Patch_Clamp Establish whole-cell patch-clamp configuration Cell_Culture->Patch_Clamp Baseline Record baseline channel activity (NPo) Patch_Clamp->Baseline Peptide_Application Apply peptide (Gap19 or ¹⁰Panx1) to intracellular or extracellular side Baseline->Peptide_Application Post_Treatment Record channel activity post-peptide application Peptide_Application->Post_Treatment Analysis Compare NPo before and after peptide application Post_Treatment->Analysis

Experimental workflow for assessing peptide specificity.

Experimental Protocols

The data presented in this guide were obtained using the following key experimental methodology:

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the membrane of a single cell.

  • Cell Preparation: Cells expressing the channel of interest (Panx1 or Cx43) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution containing the desired concentration of the test peptide (e.g., Gap19).

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior. This allows for the control of the intracellular environment and the application of intracellularly-acting peptides.

  • Voltage Clamp and Recording: The membrane potential is held constant (voltage-clamped), and the currents flowing through the ion channels are recorded. The open probability (NPo) of the channels, a measure of their activity, is calculated from these recordings.

  • Data Analysis: The NPo recorded before and after the application of the peptide is compared to determine the extent of channel inhibition. For extracellularly applied peptides like ¹⁰Panx1, the peptide is added to the bath solution surrounding the cell.

Conclusion

This compound is a valuable tool for the specific inhibition of Cx43 hemichannels. At concentrations effective for Cx43 hemichannel blockade (e.g., 100 µM), it displays minimal off-target effects on Panx1 channels. However, researchers should be aware of the potential for Panx1 inhibition at higher concentrations (≥ 500 µM). In contrast, the Panx1-inhibiting peptide ¹⁰Panx1 demonstrates considerable cross-reactivity with Cx43 hemichannels, making it a less specific pharmacological agent. These findings underscore the importance of careful dose-response studies and the use of appropriate controls when employing channel-blocking peptides in research.

References

Comparative Guide to the In Vitro Validation of TAT-Gap19: A Specific Cx43 Hemichannel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAT-Gap19, a mimetic peptide designed to specifically inhibit Connexin 43 (Cx43) hemichannels, against other common gap junction and hemichannel modulators. The central validation point is the demonstration that this compound effectively blocks Cx43 hemichannels without affecting the corresponding gap junction channels, a crucial feature for targeted therapeutic development and research applications.

Introduction to this compound and Its Mechanism of Action

Connexin 43 proteins assemble into two distinct channel types: gap junctions that directly connect the cytoplasm of adjacent cells, and hemichannels that connect the cytoplasm with the extracellular environment. While gap junctional intercellular communication (GJIC) is vital for tissue homeostasis, aberrant hemichannel opening is implicated in various pathologies.

This compound is a synthetic nonapeptide (sequence: KQIEIKKFK) fused to the HIV-1 Trans-Activator of Transcription (TAT) protein transduction domain (YGRKKRRQRRR).[1] The TAT sequence renders the peptide cell-permeable, allowing it to reach its intracellular target.[2][3] The Gap19 sequence itself is derived from the cytoplasmic loop (CL) of Cx43.[4][5] It acts by binding to the C-terminal (CT) tail of Cx43, thereby disrupting the intramolecular CL-CT interaction that is a prerequisite for hemichannel opening.[2][4] This specific mechanism of action is believed to leave the function of fully assembled gap junction channels unaltered.[3][4][6]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cx43_HC Cx43 Hemichannel (Closed) Cx43_GJ Cx43 Gap Junction TAT_Gap19_ext This compound TAT_Gap19_int This compound TAT_Gap19_ext->TAT_Gap19_int TAT-mediated entry CT_tail Cx43 C-Terminal Tail TAT_Gap19_int->CT_tail Binds to note Result: - Hemichannel activity inhibited - Gap junction communication intact CT_tail->Cx43_HC Prevents opening CL_loop Cx43 Cytoplasmic Loop CT_tail->CL_loop Interaction (Required for HC opening) CL_loop->Cx43_GJ Does not affect

Caption: Mechanism of this compound action on Cx43 channels.

Performance Comparison: this compound vs. Alternative Modulators

The primary advantage of this compound is its specificity for Cx43 hemichannels over gap junctions and other channel types like Pannexin-1 (Panx1). This contrasts sharply with traditional gap junction modulators.

ModulatorTarget(s)Effect on Gap JunctionsEffect on HemichannelsKey Limitations
This compound Cx43 Hemichannels [6]No significant effect [4][7]Inhibitory (IC₅₀ ~7 µM)[1][8]Potential for off-target effects at very high concentrations (>250 µM)[9]
Carbenoxolone (CBX) Connexins, PannexinsInhibitory (Non-selective)[10]Inhibitory (Non-selective)[3]Lacks specificity for channel type (GJ vs. HC) and protein isoform (e.g., Cx43, Cx32)
Gap26 / Gap27 Extracellular loops of various ConnexinsInhibitory[4]Inhibitory[4]Blocks both gap junctions and hemichannels; targets conserved extracellular domains
¹⁰Panx1 Panx1 Channels (primary), Cx43 Hemichannels (secondary)[9]Not a primary targetInhibitory (to Panx1 and Cx43)[9]Lacks specificity; significantly inhibits Cx43 hemichannels at concentrations used to target Panx1[9]

Experimental Data: Validating the Specificity of this compound

The validation of this compound's specificity relies on a dual experimental approach: demonstrating a lack of effect on gap junctional communication while simultaneously showing potent inhibition of hemichannel activity.

These assays measure the direct transfer of molecules between adjacent cells. In these experiments, this compound shows negligible impact compared to non-selective inhibitors like Carbenoxolone.

Experiment TypeCell TypeThis compound ConcentrationResultCarbenoxolone (Control)Reference
Scrape Loading/Dye Transfer Cultured Hepatocytes20 µMNo inhibition of dye transfer (87% of control)50 µM CBX significantly reduced dye transfer (36% of control)[7]
Dye Transfer Assay Primary AstrocytesUp to 250 µMNo inhibition of gap junction couplingNot reported in this study, but CBX is a known inhibitor[3][4]

These assays measure the flux of molecules between the cytoplasm and the extracellular space. This compound is a potent inhibitor in these functional assays.

Experiment TypeCell TypeThis compound ConcentrationResultKey FindingReference
Patch-Clamp Electrophysiology HeLa-Cx43100 µM>50% reduction in open probability (NPo)Direct measurement of channel inhibition[9]
ATP Release Assay Cultured Astrocytes~142 µM (IC₅₀)Dose-dependent inhibition of glutamate-induced ATP releaseDemonstrates blockade of a key physiological function[3][4]
Dye Uptake (Ethidium Bromide) Astrocytes in hippocampal slices250 µMStrong inhibition of dye uptake induced by zero-Ca²⁺ conditionsConfirms activity in a more complex tissue environment[3][4]
Dye Uptake (Dextran Fluorescein) Endothelial Cells100 µMSignificantly reduced radiation-induced dye uptakeShows protective effect by blocking pathological hemichannel opening[2]

Detailed Experimental Protocols

Accurate validation requires robust and well-defined methodologies. The following are standard protocols used to assess the effects of this compound.

This method assesses the transfer of a fluorescent dye from loaded cells to adjacent, coupled cells.

  • Cell Culture: Plate cells (e.g., primary astrocytes, hepatocytes) to form a confluent monolayer.

  • Pre-incubation: Treat the cells with this compound (e.g., 20-100 µM) or a control vehicle for 30-60 minutes.

  • Scraping: Make several parallel scrapes across the monolayer with a scalpel blade or needle tip in the presence of a gap junction-permeable dye (e.g., Lucifer Yellow, 1 mg/mL).

  • Incubation: Allow 5-10 minutes for the dye to load into the scraped cells and transfer to neighboring cells.

  • Washing: Gently wash the cells multiple times with phosphate-buffered saline (PBS) to remove extracellular dye.

  • Imaging: Immediately visualize the cells using fluorescence microscopy.

  • Analysis: Quantify GJIC by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cell rows adjacent to the scrape. Compare the extent of dye transfer between this compound-treated and control cultures.

A 1. Culture Cells to Confluence B 2. Pre-incubate with This compound or Control A->B C 3. Add Dye Solution & Scrape Monolayer B->C D 4. Incubate (5-10 min) for Dye Loading & Transfer C->D E 5. Wash to Remove Extracellular Dye D->E F 6. Fluorescence Microscopy E->F G 7. Quantify Dye Migration Distance F->G H Result: No significant difference in dye transfer with this compound G->H

Caption: Workflow for the Scrape Loading/Dye Transfer assay.

This method measures the influx of a normally membrane-impermeant dye into cells through open hemichannels.

  • Cell Culture: Plate cells in a suitable format (e.g., 24-well plate or glass-bottom dish).

  • Pre-incubation: Treat cells with this compound (e.g., 100 µM) or a control vehicle for 30-60 minutes.

  • Induction: Replace the medium with a solution designed to open hemichannels (e.g., Ca²⁺-free buffer) containing a fluorescent dye like Ethidium Bromide (EtBr, 5 µM) or Dextran Fluorescein.

  • Incubation: Incubate for 10-30 minutes to allow for dye uptake.

  • Washing: Wash cells thoroughly with a normal calcium-containing buffer to remove extracellular dye.

  • Imaging & Analysis: Measure the intracellular fluorescence intensity using a fluorescence microscope or plate reader. A reduction in fluorescence in this compound-treated cells indicates inhibition of hemichannel-mediated dye uptake.

Comparative Overview of Modulator Specificity

The choice of an inhibitor is critical for interpreting experimental results. This compound offers a level of specificity that broad-spectrum inhibitors lack, making it a superior tool for isolating the function of Cx43 hemichannels.

Specificity of Different Channel Modulators GJ Gap Junctions (e.g., Cx43, Cx40) HC Cx43 Hemichannels Panx1 Pannexin-1 Channels TAT_Gap19 This compound TAT_Gap19->GJ No Effect TAT_Gap19->HC Inhibits CBX Carbenoxolone CBX->GJ Inhibits CBX->HC Inhibits CBX->Panx1 Weakly Inhibits Panx1_Inhib ¹⁰Panx1 Panx1_Inhib->HC Cross-inhibits Panx1_Inhib->Panx1 Inhibits

Caption: Comparison of inhibitor specificity for major channel types.

Conclusion

The experimental evidence strongly supports the claim that this compound is a specific inhibitor of Cx43 hemichannels with minimal to no effect on gap junctional intercellular communication at effective concentrations.[3][4][7] Its ability to discriminate between the two channel types formed by the same protein makes it an invaluable tool for researchers investigating the distinct roles of Cx43 hemichannels in physiology and disease. When selecting a modulator, researchers should consider the high specificity of this compound in contrast to broad-spectrum inhibitors like Carbenoxolone or peptides with known cross-reactivity like ¹⁰Panx1.

References

TAT-Gap19: A Comparative Guide to its Cross-Reactivity with Connexin Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the intricate roles of connexin hemichannels, the specificity of pharmacological tools is paramount. TAT-Gap19, a cell-permeable peptide, has emerged as a widely used inhibitor of Connexin43 (Cx43) hemichannels. This guide provides a comprehensive comparison of this compound's cross-reactivity with other connexin isoforms, supported by experimental data, to aid in the design and interpretation of studies targeting these channels.

Executive Summary

This compound demonstrates high specificity for the inhibition of Connexin43 (Cx43) hemichannels. Experimental evidence strongly indicates that it does not significantly affect Cx43 gap junctions, Pannexin-1 (Panx1) channels, or Connexin40 (Cx40) hemichannels at concentrations effective for Cx43 hemichannel blockade. While its specificity for Cx43 is well-documented, there is a notable lack of quantitative data in the current literature regarding its cross-reactivity with other key connexin isoforms, including Cx32, Cx36, Cx45, and Cx47.

Quantitative Comparison of this compound Efficacy

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its non-TAT-linked counterpart, Gap19, on various channels.

Table 1: Inhibitory Concentration (IC50) and Dissociation Constant (Kd)

Target ChannelPeptideParameterValueReference(s)
Cx43 HemichannelThis compoundIC50~7 µM[1]
Cx43 HemichannelGap19IC50~47 µM[1][2]
Cx43 C-terminal tailGap19Kd~2.5 µM[1]

Table 2: Electrophysiological Effects of Gap19 on Channel Activity

Target ChannelPeptide ConcentrationEffect on Nominal Open Probability (NPo)Reference(s)
Cx43 Hemichannel [3]
100 µM>50% reduction[3]
200 µMSignificant reduction[3]
500 µM84% reduction[3]
Pannexin-1 (Panx1) Channel [3]
100 µMNo significant effect[3]
200 µMNo significant effect[3]
500 µM~25% reduction[3]

Mechanism of Action: Selective Inhibition of Cx43 Hemichannels

This compound's specificity arises from its unique mechanism of action, which involves binding to the C-terminal (CT) tail of the Cx43 protein. This interaction prevents the necessary conformational change involving the cytoplasmic loop (CL) that leads to hemichannel opening. This mechanism is distinct from direct channel pore blockage.[5][6]

cluster_closed Gap Junction Channel (Closed State) cluster_open Cx43 Hemichannel (Open State) cluster_inhibition This compound Inhibition GJ_Cx43_1 Cx43 GJ_Cx43_2 Cx43 GJ_Cx43_1->GJ_Cx43_2 Docked HC_Cx43 Cx43 Hemichannel CT_tail C-Terminal Tail HC_Cx43->CT_tail contains CL_loop Cytoplasmic Loop HC_Cx43->CL_loop contains TAT_Gap19 This compound CT_tail->CL_loop Interacts to open Inhibited_CT C-Terminal Tail TAT_Gap19->Inhibited_CT Binds to Inhibited_CL Cytoplasmic Loop

Mechanism of this compound Inhibition of Cx43 Hemichannels.

Experimental Protocols

The specificity of this compound has been determined using a variety of experimental techniques. Below are detailed methodologies for the key experiments cited.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the electrical currents passing through individual channels, providing a highly quantitative assessment of channel activity.

  • Cell Preparation: HeLa cells stably expressing the connexin of interest (e.g., Cx43 or Panx1) are cultured on glass coverslips.[3]

  • Recording Solutions:

    • Extracellular Solution (in mM): 150 NaCl, 4 CsCl, 2 CaCl2, 2 MgCl2, 2 pyruvic acid, 5 glucose, and 5 HEPES (pH 7.4).[3]

    • Pipette (Intracellular) Solution (in mM): 125 CsCl, 10 sodium aspartate, 0.26 CaCl2, 5 EGTA, and 10 HEPES (pH 7.2).[3] Gap19 is added to the pipette solution to assess its effect from the intracellular side.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage-step protocol to elicit channel opening (e.g., stepping from a holding potential of -30 mV to +70 mV for 30 seconds).[3]

    • Record single-channel currents in the absence (control) and presence of varying concentrations of Gap19 in the pipette solution.

    • Analyze the recordings to determine the nominal open probability (NPo), which is the product of the number of active channels and their open probability.

Start Start Cell_Culture Culture cells expressing connexin of interest Start->Cell_Culture Patch_Pipette Prepare patch pipette with intracellular solution +/- Gap19 Cell_Culture->Patch_Pipette Whole_Cell Establish whole-cell patch-clamp configuration Patch_Pipette->Whole_Cell Voltage_Step Apply voltage-step protocol to open hemichannels Whole_Cell->Voltage_Step Record_Currents Record single-channel currents Voltage_Step->Record_Currents Analyze_NPo Analyze Nominal Open Probability (NPo) Record_Currents->Analyze_NPo End End Analyze_NPo->End

Workflow for Electrophysiological Analysis of Hemichannel Activity.
Dye Uptake Assays (e.g., Ethidium Bromide Uptake)

This method assesses hemichannel opening by measuring the influx of a fluorescent dye that is normally membrane-impermeant.

  • Cell Preparation: Culture primary astrocytes or other cells of interest in appropriate multi-well plates.[1][2]

  • Stimulation: Induce hemichannel opening using a relevant stimulus. Examples include:

    • Pro-inflammatory cytokines (e.g., TNF-α and IL-1β, 10 ng/ml each for 3 hours).[1]

    • Glutamate (100 µM for 15 minutes).[1][2]

    • Ca2+-free solution.[2]

  • Inhibition: Pre-incubate cells with this compound at various concentrations for 30 minutes prior to and during stimulation.[1]

  • Dye Loading: Add a fluorescent dye such as ethidium bromide (Etd+) to the extracellular medium during the stimulation period.

  • Measurement:

    • After the incubation period, wash the cells to remove extracellular dye.

    • Lyse the cells and measure the intracellular fluorescence using a fluorometer.

    • Alternatively, visualize and quantify dye uptake in individual cells using fluorescence microscopy.[1]

ATP Release Assay

This assay measures the release of ATP from the cytoplasm into the extracellular medium through open hemichannels.

  • Cell Preparation: Culture cells of interest to confluency in multi-well plates.

  • Inhibition: Pre-incubate cells with this compound for a specified period (e.g., 30 minutes).[7]

  • Stimulation: Trigger hemichannel opening using an appropriate stimulus (e.g., mechanical stimulation, exposure to a specific agonist).

  • Sample Collection: Collect the extracellular medium at different time points.

  • ATP Measurement: Quantify the ATP concentration in the collected samples using a luciferin-luciferase-based bioluminescence assay.[7]

Conclusion

This compound is a highly specific and valuable tool for studying the physiological and pathological roles of Cx43 hemichannels. Its selectivity against Cx43 gap junctions and Panx1 channels is a significant advantage over less specific inhibitors. However, researchers should exercise caution when interpreting results in systems where other connexin isoforms (Cx32, Cx36, Cx45, Cx47) are expressed, as the cross-reactivity of this compound with these channels has not been thoroughly characterized. Future studies directly comparing the effects of this compound across a wider panel of connexin isoforms are needed to fully delineate its specificity profile.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for TAT-Gap19

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of laboratory reagents are critical for ensuring personnel safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of TAT-Gap19, a cell-penetrating mimetic peptide that inhibits connexin43 hemichannels.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to established safety and disposal protocols is paramount. The following procedures are designed for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.

Hazard Identification and Classification

Before handling, it is crucial to be aware of the hazards associated with this compound. The primary hazards are acute oral toxicity and acute and chronic aquatic toxicity[1].

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]
Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound and its contaminated materials is to use an approved waste disposal plant[1]. This ensures that the peptide, which is harmful to aquatic life, does not enter the environment.

1. Segregation of Waste:

  • At the point of generation, separate all waste contaminated with this compound from other laboratory waste streams.

  • This includes unused or expired this compound powder, stock solutions, working solutions, and all contaminated consumables.

2. Contaminated Consumables:

  • Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, tubes, flasks, and gloves, should be collected in a designated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

3. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Store the sealed waste containers in a designated, secure area away from incompatible materials, such as strong acids, alkalis, and oxidizing agents, to prevent any hazardous reactions[1].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Ensure all institutional and local regulations for the disposal of hazardous chemical waste are followed.

Experimental Context and Handling

Understanding the experimental use of this compound provides context for the types of waste generated. As a specific inhibitor of connexin43 hemichannels, it is used in both in vitro and in vivo research[2][3][4][5]. In laboratory settings, it is typically handled as a lyophilized powder or in solution[6].

Recommended Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin[1].

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area, preferably in a chemical fume hood when handling the powder form[1].

  • Wash hands thoroughly after handling[1].

Storage of this compound:

  • Powder: Store at -20°C for long-term stability[1][3].

  • In Solvent: Store at -80°C[1][3].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal start Material used with this compound is_contaminated Is the material contaminated? start->is_contaminated hazardous_waste Segregate as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No waste_type waste_type hazardous_waste->waste_type Liquid or Solid? liquid_container Collect in Labeled, Sealed Liquid Waste Container approved_disposal Dispose via Approved Waste Disposal Plant liquid_container->approved_disposal solid_container Collect in Labeled, Leak-Proof Solid Waste Container solid_container->approved_disposal waste_type->liquid_container Liquid waste_type->solid_container Solid

This compound Disposal Decision Workflow

References

Personal protective equipment for handling TAT-Gap19

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TAT-Gap19. It offers procedural, step-by-step guidance to ensure safe operational and disposal practices in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended based on safety data sheets and general laboratory practices for handling peptides.[1][2][3]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from potential splashes.[2][3]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles are recommended.[1][3]

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[1][2][3] It is advisable to inspect gloves before use and change them immediately if contaminated.

  • Respiratory Protection: For handling larger quantities of lyophilized peptide or when there is a risk of aerosol formation, a respirator should be worn.[1][4]

Key Safety Information for this compound

The following table summarizes the essential safety data for this compound, compiled from its Material Safety Data Sheet (MSDS).[5]

CategoryInformation
Hazards Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[5]
Precautions for Safe Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[5]
Storage Conditions Keep the container tightly sealed in a cool, well-ventilated area. Store protected from light. Recommended storage for the lyophilized powder is -20°C.[1][5] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[6]
First Aid: Eye Contact Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.[5]
First Aid: Skin Contact Rinse skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[5]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Standard Operating Procedure for Handling this compound

This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, verify the integrity of the packaging.

  • Wear appropriate PPE (lab coat, gloves, safety glasses).

  • Store the lyophilized peptide in a tightly sealed container at -20°C in a designated and clearly labeled area.[1][5]

2. Weighing the Lyophilized Powder:

  • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture, as peptides can be hygroscopic.[4]

  • Perform weighing in a chemical fume hood or an enclosure with appropriate exhaust ventilation to avoid inhalation of the powder.[5]

  • Use a clean spatula and weighing paper.

  • Promptly and tightly reseal the container after weighing.

  • Clean the weighing area and spatula thoroughly after use.

3. Reconstitution:

  • This compound is soluble in water up to 1 mg/ml.

  • Use sterile, oxygen-free water or buffer for reconstitution, especially for peptides containing Cys, Met, or Trp to avoid oxidation.[4]

  • Add the solvent to the vial containing the lyophilized peptide.

  • To aid dissolution, gentle vortexing or sonication can be used. Avoid excessive heating.[4]

  • For use in cell culture, it is recommended to filter-sterilize the solution through a 0.22 µm filter.[6]

4. In-Vivo Administration:

  • For animal studies, this compound has been administered via intracarotid injection and intravenous (tail vein) injection.[7]

  • Follow all institutional guidelines and approved animal care protocols for such procedures.

  • Ensure all personnel involved are trained in the specific techniques and safety precautions.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive this compound Store Store at -20°C Receive->Store Warm Warm to Room Temp in Desiccator Store->Warm Weigh Weigh Powder in Fume Hood Warm->Weigh Reconstitute Reconstitute with Sterile Solvent Weigh->Reconstitute Use Use in Experiment Reconstitute->Use Waste Collect Contaminated Waste Use->Waste Dispose Dispose as Chemical Waste Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Waste Disposal Plan

All materials that come into contact with this compound should be considered chemical waste and disposed of according to institutional and local regulations.[5]

  • Solid Waste:

    • This includes contaminated gloves, weighing paper, pipette tips, and empty vials.

    • Collect all solid waste in a designated, clearly labeled, and sealed waste container.

  • Liquid Waste:

    • This includes unused or leftover this compound solutions.

    • Collect liquid waste in a separate, sealed, and clearly labeled container.

    • Do not pour this compound solutions down the drain, as it is very toxic to aquatic life.[5]

  • Decontamination:

    • Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[5]

    • Dispose of the cleaning materials as solid chemical waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the chemical waste containers by the institution's environmental health and safety department or a licensed waste disposal contractor.[5]

Waste Disposal Workflow for this compound

G Start Material Contaminated with this compound? IsSolid Is it Solid Waste? Start->IsSolid IsLiquid Is it Liquid Waste? IsSolid->IsLiquid No CollectSolid Collect in Labeled Solid Waste Container IsSolid->CollectSolid Yes IsSharps Is it a Sharp? IsLiquid->IsSharps No CollectLiquid Collect in Labeled Liquid Waste Container IsLiquid->CollectLiquid Yes CollectSharps Collect in Puncture-Proof Sharps Container IsSharps->CollectSharps Yes Dispose Dispose via Approved Chemical Waste Vendor IsSharps->Dispose No (Non-contaminated) CollectSolid->Dispose CollectLiquid->Dispose CollectSharps->Dispose

Caption: Decision workflow for this compound waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.